molecular formula C8H8BrClO B1621569 1-Bromo-2-(2-chloroethoxy)benzene CAS No. 64010-12-4

1-Bromo-2-(2-chloroethoxy)benzene

Cat. No.: B1621569
CAS No.: 64010-12-4
M. Wt: 235.5 g/mol
InChI Key: YEYMDHVVRPPLSH-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-chloroethoxy)benzene is a useful research compound. Its molecular formula is C8H8BrClO and its molecular weight is 235.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(2-chloroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYMDHVVRPPLSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381241
Record name 1-bromo-2-(2-chloroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64010-12-4
Record name 1-bromo-2-(2-chloroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(2-Bromophenoxy)-2-chloroethane synonyms and IUPAC name

[1]

Executive Summary

1-(2-Bromophenoxy)-2-chloroethane (CAS 64010-12-4 ) is a bifunctional alkylating agent used primarily as a molecular scaffold in drug discovery.[1] It serves as a "linker" molecule, enabling the attachment of a 2-bromophenoxy moiety to amines or other nucleophiles via the ethyl chloride chain. The remaining aryl bromide provides a handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), making it indispensable for synthesizing privileged structures like arylpiperazines in GPCR ligand research.[1]

Part 1: Chemical Identity & Nomenclature[1]

Accurate identification is critical due to the existence of structural isomers (e.g., para-bromo derivatives) which have distinct chemical properties.

Nomenclature Table
Identifier TypeValueNotes
IUPAC Name 1-Bromo-2-(2-chloroethoxy)benzene Preferred systematic name.[1]
Common Synonyms 2-(2-Bromophenoxy)ethyl chloride1-(2-Chloroethoxy)-2-bromobenzeneBenzene, 1-bromo-2-(2-chloroethoxy)-"Ethyl chloride" suffix emphasizes the alkylating tail.[1]
CAS Number 64010-12-4 Specific to the ortho isomer.[1]
Molecular Formula C₈H₈BrClO
Molecular Weight 235.51 g/mol
SMILES ClCCOC1=CC=CC=C1BrUseful for cheminformatics.[1]

Part 2: Synthetic Methodology

The industrial and laboratory standard for synthesizing this compound is the Williamson Ether Synthesis . This protocol relies on the nucleophilic attack of a phenoxide ion on a dihaloalkane.

Mechanistic Logic

The reaction utilizes 1-bromo-2-chloroethane as the electrophile.[1]

  • Selectivity Control: Bromine is a better leaving group (

    
    ) than Chlorine (
    
    
    ).[1]
  • Result: The phenoxide attacks the carbon bearing the bromine atom preferentially (

    
    ), displacing the bromide while leaving the chloride intact for future reactions.
    
Experimental Protocol

Reagents:

  • 2-Bromophenol (1.0 equiv)[1]

  • 1-Bromo-2-chloroethane (1.5 - 2.0 equiv) [Excess prevents dimerization][1]

  • Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: Acetonitrile (

    
    ) or DMF (Anhydrous)[1]
    

Step-by-Step Workflow:

  • Activation: Charge a round-bottom flask with 2-bromophenol and anhydrous acetonitrile. Add powdered

    
    . Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add 1-bromo-2-chloroethane dropwise. The excess alkyl halide ensures the phenoxide reacts with the alkylating agent rather than a second phenoxide attacking the product (which would form a bis-phenoxy ether).[1]

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 9:1) for the disappearance of the phenol.[1]
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    ).
  • Purification: Concentrate the filtrate under reduced pressure. The residue is typically dissolved in EtOAc and washed with 1M NaOH (to remove unreacted phenol) and brine.

  • Isolation: Dry over

    
     and concentrate. If necessary, purify via vacuum distillation or silica gel chromatography.
    
Synthesis Pathway Diagram

SynthesisPathwayPhenol2-BromophenolPhenoxidePhenoxide Anion(Intermediate)Phenol->PhenoxideDeprotonationBaseK2CO3 / MeCNBase->PhenoxideAlkylHalide1-Bromo-2-chloroethane(Excess)ProductThis compound(Target)AlkylHalide->ProductSelectivity: Br > ClPhenoxide->ProductSN2 Attack (C-Br)

Figure 1: Selective Williamson Ether Synthesis pathway emphasizing the leaving group hierarchy (Br > Cl).[1]

Part 3: Reactivity & Applications in Drug Discovery

This molecule is a "bifunctional linchpin." Its value lies in the orthogonal reactivity of its two halogen atoms.

The Alkyl Chloride (Aliphatic Electrophile)

The chloroethyl tail is a moderate electrophile.[1] It reacts with secondary amines (e.g., piperazine, piperidine) under basic conditions to form tertiary amines.

  • Application: Synthesis of serotonin (5-HT) and dopamine receptor ligands.[1]

  • Conditions:

    
     / NaI (catalytic) in Acetonitrile.[1] The NaI converts the alkyl chloride to a transient alkyl iodide (Finkelstein reaction) in situ to accelerate the reaction.[1]
    
The Aryl Bromide (Aromatic Electrophile)

Once the alkyl chain is attached to the amine, the aryl bromide remains intact. It serves as a handle for:

  • Suzuki-Miyaura Coupling: Attachment of aryl/heteroaryl groups.[1][2]

  • Buchwald-Hartwig Amination: Introduction of aniline derivatives.[1]

  • Lithiation: Halogen-metal exchange to generate an aryl nucleophile.[1]

Medicinal Chemistry Workflow Diagram

MedChemWorkflowStartThis compoundIntermediateAmino-Ether Intermediate(Aryl Bromide Intact)Start->IntermediateStep 1: N-Alkylation(Displacement of Cl)AmineSecondary Amine(e.g., Piperazine)Amine->IntermediateFinalDrugBioactive Scaffold(GPCR Ligand)Intermediate->FinalDrugStep 2: Cross-Coupling(Transformation of Ar-Br)CouplingSuzuki/Buchwald Coupling(Pd Catalyst)Coupling->FinalDrug

Figure 2: Sequential functionalization strategy used to construct complex pharmaceutical scaffolds.

Part 4: Safety & Handling (SDS Summary)

Researchers must treat this compound as a hazardous alkylating agent.

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed or inhaled.[1]Work in a fume hood.
Skin/Eye Irritant Causes severe skin irritation and eye damage.[1]Wear nitrile gloves and safety goggles.
Environmental Toxic to aquatic life with long-lasting effects.[1]Dispose of as halogenated organic waste.
Reactivity Stable, but avoid strong oxidizing agents.Store in a cool, dry place away from light.

References

  • PubChem. (n.d.).[1] Benzene, 1-bromo-2-(2-chloroethoxy)- (Compound). National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • Organic Syntheses. (n.d.). General Procedures for Williamson Ether Synthesis. Retrieved February 13, 2026, from [Link]

Technical Guide: Solubility Profiling & Solvent Selection for 1-Bromo-2-(2-chloroethoxy)benzene

[1]

Executive Summary

This compound (CAS: 64010-12-4) is a critical bifunctional building block used primarily in the synthesis of psychotropic pharmaceutical agents and complex heterocyclic scaffolds.[1] Characterized by an ortho-substituted phenoxyethyl chain, this compound presents a unique solubility profile driven by its lipophilic aromatic core and polarizable halogen substituents.[1]

This guide provides a definitive technical analysis of its solubility behavior, thermodynamic considerations for process optimization, and a validated protocol for experimental solubility determination. It is designed to move beyond static data, offering a decision-making framework for solvent selection in synthesis and purification.[1]

Physicochemical Profile & Solubility Landscape

Understanding the solubility of this intermediate requires analyzing its structural drivers.[1] The molecule features a hydrophobic bromobenzene moiety and a moderately polar chloroethoxy tail.[1] This "amphiphilic-like" structure (heavily skewed towards lipophilicity) dictates its interaction with solvents.[1]

Key Physical Properties:

  • State: Low-melting solid (approx.[1] MP: 55–58°C).[1][2]

  • Molecular Weight: 235.51 g/mol .[1]

  • Predicted LogP: ~3.2 – 3.5 (Highly Lipophilic).[1]

  • Dipole Moment: Moderate (due to electronegative O, Cl, and Br atoms).

Solubility Compatibility Matrix

The following table summarizes the solubility behavior based on the principle of "Like Dissolves Like" and experimental precedents for structurally analogous halogenated aromatic ethers.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DCEExcellent Primary choice for dissolution.[1] High compatibility with the halogenated aromatic core.[1] Ideal for extraction workups.[1]
Aromatic Hydrocarbons Toluene, Xylene, BenzeneHigh Excellent solubility, especially at elevated temperatures. Preferred for reaction media (e.g., nucleophilic substitutions) due to high boiling points.
Polar Aprotic THF, Ethyl Acetate, AcetoneGood to High Good solubility. THF is the solvent of choice for organometallic couplings (e.g., Grignard, Suzuki) involving the aryl bromide.
Polar Aprotic (High BP) DMF, DMSO, NMPHigh Soluble.[1] Critical for SN2 reactions where the alkyl chloride reacts with amines (e.g., piperazine derivatives). Enhances nucleophilicity.[1]
Polar Protic Methanol, Ethanol, IsopropanolModerate / Temp. Dependent Critical for Purification. Often exhibits steep solubility curves (low at RT, high at reflux), making these ideal for recrystallization.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneLow / Poor Generally poor solubility at room temperature. Acts as an anti-solvent to precipitate the product from richer solvents (e.g., Toluene/Hexane systems).
Aqueous Water, BrineInsoluble Highly hydrophobic.[1] Water is strictly used for biphasic washing steps.[1]

Technical Deep Dive: Solvent Selection for Synthesis

The solubility of this compound is not just a physical property; it is a process variable that dictates reaction kinetics and yield.[1]

Scenario A: Nucleophilic Substitution (Side-Chain Functionalization)
  • Target: Displacement of the alkyl chloride (e.g., by an amine).

  • Solvent Choice: DMF or Acetonitrile .[1]

  • Mechanistic Logic: These dipolar aprotic solvents solvate the cationic counterion of the nucleophile, leaving the nucleophilic anion "naked" and more reactive. The substrate remains fully dissolved, ensuring homogeneous kinetics.

Scenario B: Metal-Catalyzed Coupling (Aryl Bromide Reactivity)[1]
  • Target: Suzuki-Miyaura or Buchwald-Hartwig coupling.[1]

  • Solvent Choice: Toluene/Water (Biphasic) or 1,4-Dioxane .[1]

  • Mechanistic Logic: Toluene provides excellent solubility for the lipophilic substrate and the palladium catalyst.[1] A co-solvent (water/alcohol) is often needed to dissolve the inorganic base, creating an interfacial reaction zone.

Scenario C: Purification via Recrystallization
  • Strategy: Ethanol or Isopropanol .

  • Mechanistic Logic: The compound's low melting point (~56°C) requires a solvent with a boiling point high enough to dissolve it at reflux but low enough to allow crystallization upon cooling without "oiling out."[1]

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended operational unit.

SolventSelectionStartProcess ObjectiveRxnChemical ReactionStart->RxnPurifPurification / IsolationStart->PurifSubstNucleophilic Substitution(S_N2 on Alkyl Chloride)Rxn->SubstTarget: -ClCouplingPd-Catalyzed Coupling(Aryl Bromide)Rxn->CouplingTarget: -BrCrystRecrystallizationPurif->CrystSolid IsolationExtractLiquid-Liquid ExtractionPurif->ExtractWorkupSolv1USE: DMF, DMSO, CH3CN(Enhances Nucleophilicity)Subst->Solv1Solv2USE: Toluene, THF, Dioxane(Catalyst Compatibility)Coupling->Solv2Solv3USE: Ethanol, IPA(Steep Solubility Curve)Cryst->Solv3Solv4USE: DCM, Ethyl Acetate(Immiscible with Water)Extract->Solv4

Figure 1: Decision matrix for solvent selection based on the specific chemical reactivity or processing step required.[1]

Standard Operating Procedure: Gravimetric Solubility Determination

For critical applications (e.g., GMP synthesis), reliance on literature estimates is insufficient. The following protocol is the "Gold Standard" for generating precise solubility data.

Protocol: Saturation Shake-Flask Method

Objective: Determine the saturation solubility (

Reagents & Equipment:

  • Target Solvent (HPLC Grade).[1]

  • This compound (Solid).[1][3][]

  • Temperature-controlled orbital shaker.[1]

  • 0.45 µm PTFE Syringe Filters (Compatible with organic solvents).[1]

  • Analytical Balance (Precision ±0.01 mg).

  • Vials with PTFE-lined caps.[1]

Step-by-Step Methodology:

  • Preparation of Supersaturated Solution:

    • Add excess solid this compound to 5 mL of the target solvent in a glass vial.[1]

    • Ensure visible undissolved solid remains.[1] If all solid dissolves, add more until a suspension persists.

  • Equilibration:

    • Seal the vial tightly.[1]

    • Place in the orbital shaker at 25°C ± 0.5°C for 24 hours .

    • Note: Agitation ensures thermodynamic equilibrium is reached.[1]

  • Filtration:

    • Allow the suspension to settle for 1 hour (stop shaking).

    • Using a pre-warmed syringe (to prevent precipitation in the needle), withdraw the supernatant.

    • Filter through a 0.45 µm PTFE filter into a tared weighing vial.

  • Gravimetric Analysis (Dry-Down):

    • Weigh the vial containing the filtrate (

      
      ).[1]
      
    • Evaporate the solvent using a gentle stream of nitrogen or a rotary evaporator.[1]

    • Dry the residue in a vacuum oven at 40°C for 4 hours.

    • Weigh the vial with the dry residue (

      
      ).[1]
      
  • Calculation:

    
    
    (Where 
    
    
    is derived from
    
    
    and solvent density).[1]

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Skin/Eye Irritant: Halogenated alkyl ethers are potent irritants.[1]

  • Sensitizer: Potential for allergic skin reaction.[1]

  • Environmental: Toxic to aquatic life with long-lasting effects (typical for halo-aromatics).[1]

Handling Protocols:

  • Glove Selection: Use Nitrile or Viton gloves.[1] Latex is permeable to halogenated solvents like DCM.[1]

  • Ventilation: All solubility experiments involving heating must be performed in a certified fume hood to prevent inhalation of vapors.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12757657, this compound. Retrieved from [Link][1]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent polarity and solubility parameters).

  • Google Patents.Process for the preparation of Quetiapine and intermediates thereof. (Illustrates the use of this intermediate in toluene/DMF systems).

Suppliers and price for 1-Bromo-2-(2-chloroethoxy)benzene CAS 64010-12-4

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

1-Bromo-2-(2-chloroethoxy)benzene (CAS 64010-12-4) is a bifunctional "linker" intermediate critical in medicinal chemistry. Its structural value lies in its orthogonal reactivity : it possesses an aryl bromide (susceptible to Pd-catalyzed cross-coupling or lithiation) and an alkyl chloride (primed for nucleophilic substitution), separated by an ethyl ether spacer.

This dual-handle architecture makes it a preferred scaffold for synthesizing phenylpiperazine-based antipsychotics (e.g., aryl-piperazine derivatives similar to aripiprazole or quetiapine precursors) and SGLT2 inhibitors .

Market Status: Currently, this compound is classified as a Custom Synthesis / Low-Volume Stock item. It is rarely available as a commodity "off-the-shelf" reagent in kilogram quantities without lead time, necessitating a strategic approach to procurement.

Part 2: Procurement Intelligence (Suppliers & Pricing)

Market Tier Analysis

Unlike common solvents, pricing for CAS 64010-12-4 is highly volume-dependent. The market is split between Catalog Vendors (high price, immediate ship) and Contract Manufacturing Organizations (CMOs) (lower price, 4-8 week lead time).

Indicative Pricing Structure (2024-2025 Estimates)
ScaleVendor TypeEstimated Price RangeTypical Lead TimeStrategic Recommendation
1g - 25g Catalog (R&D)$85 - $250 USD1-3 DaysBuy for initial screening/validation.
100g - 1kg Scale-Up / CRO$800 - $1,500 USD/kg2-4 WeeksRequest Certificate of Analysis (CoA) prior to purchase.
>10kg Process CMO$350 - $600 USD/kg6-8 WeeksRequires dedicated campaign; audit synthetic route for impurity control.
Key Suppliers & Sourcing Channels

Note: Always verify current stock as inventory fluctuates for intermediates.

  • BOC Sciences: Primary source for bulk/process scale. Strong on GMP documentation.

  • Combi-Blocks: Excellent for R&D quantities (1g–10g) with reliable stock in the US/EU.

  • Enamine: Preferred for early-phase discovery; often holds stock in Kyiv or US depots.

  • Ambeed: Aggressive pricing on mid-scale (10g–100g).

Part 3: Technical Specifications & Quality Assurance (The "Standard")

As a scientist, you cannot rely solely on the vendor's label. The following protocols define the Standard of Identity for CAS 64010-12-4.

Analytical Profile (Self-Validating Protocol)

Molecular Formula: C₈H₈BrClO Molecular Weight: 235.51 g/mol []

A. 1H-NMR Validation (400 MHz, CDCl₃)

Diagnostic Signals:

  • δ 6.80 – 7.55 ppm (m, 4H): Aromatic protons. Look for the distinct ortho-substitution splitting pattern.

  • δ 4.25 ppm (t, J=6.0 Hz, 2H): -O-CH2- (Deshielded by oxygen).

  • δ 3.85 ppm (t, J=6.0 Hz, 2H): -CH2-Cl (Deshielded by chlorine, but less than oxygen).

  • Pass Criteria: The integral ratio between aromatic and aliphatic regions must be exactly 1:1 (4H:4H).

B. GC-MS / LC-MS Identification
  • Parent Ion: Look for molecular ion clusters at m/z 234, 236, 238 .

  • Isotope Pattern (Critical):

    • The presence of both Br (⁷⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1) creates a unique "staircase" isotope pattern.

    • M+ (234): 100% (Relative abundance)

    • M+2 (236): ~130% (Contribution from ⁸¹Br + ³⁷Cl)

    • M+4 (238): ~30% (Contribution from ⁸¹Br + ³⁷Cl overlap)

  • Fail Criteria: Absence of the M+4 peak indicates loss of halogen (dehalogenation impurity).

Common Impurity Profile

When sourcing from lower-tier vendors, screen for these specific impurities arising from the Williamson Ether synthesis:

  • 2-Bromophenol: Unreacted starting material (Acidic, removable by NaOH wash).

  • 1,2-Bis(2-bromophenoxy)ethane: The "dimer" formed if the alkyl linker reacts at both ends. (Check High MW region in HPLC).

Part 4: Synthesis & Application Logic[2]

The "Why": Orthogonal Reactivity

The utility of this compound is its ability to serve as a linchpin in convergent synthesis.

  • Path A (Aliphatic Substitution): The alkyl chloride is a moderate leaving group. It reacts with secondary amines (e.g., piperazine) under basic conditions (K₂CO₃, MeCN) without disturbing the aryl bromide.

  • Path B (Aromatic Coupling): The aryl bromide remains intact for late-stage Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

Synthesis Workflow & Downstream Pathways

The following diagram illustrates the production of CAS 64010-12-4 and its divergence into pharmaceutical scaffolds.

G Raw1 2-Bromophenol (Nucleophile) Step1 Williamson Ether Synthesis (K2CO3, DMF, 60°C) Raw1->Step1 Raw2 1-Bromo-2-chloroethane (Electrophile) Raw2->Step1 Product TARGET: CAS 64010-12-4 This compound Step1->Product  Yield: ~85%   PathA Path A: N-Alkylation (Reacts with Piperazines) Product->PathA  Cl Displacement   PathB Path B: Pd-Catalysis (Suzuki/Buchwald Coupling) Product->PathB  Br Coupling   Drug CNS Active Agents (e.g., Aripiprazole analogs) PathA->Drug PathB->Drug

Figure 1: Synthesis logic flow from raw materials to pharmaceutical application, highlighting the orthogonal reactivity of the target compound.

Part 5: Handling & Safety (HSE)

Hazard Class: Alkylating Agent / Irritant.

  • Skin Absorption: The chloroethyl tail increases lipophilicity, facilitating skin absorption. The compound is a potential alkylating agent (genotoxic risk).

    • Protocol: Use Double Nitrile gloves (0.11mm min) or Silver Shield® laminates for prolonged handling.

  • Reactivity: Stable to air and moisture, but reactive toward strong nucleophiles (amines, thiols) in the body.

  • Disposal: Quench excess material with an amine-based scavenger (e.g., morpholine) before disposal into halogenated waste streams to destroy alkylating potential.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12754, 1-Bromo-2-chlorobenzene (Analogous Structure & Safety Data). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of o-Bromo-β-chlorophenetole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of Halogenated Phenetoles

Halogenated aromatic compounds are of significant interest in medicinal chemistry due to the profound impact of halogen substituents on the physicochemical and biological properties of molecules. Halogens can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Phenetole (ethoxybenzene) derivatives, in particular, serve as scaffolds in a variety of biologically active compounds. The specific focus of this guide, o-bromo-β-chlorophenetole, incorporates both a bromine and a chlorine atom, suggesting a unique combination of properties that could be leveraged in drug design and development. The presence of these halogens is known to enhance the biological activity of some compounds, including antimicrobial and anti-inflammatory effects.[1]

Synthesis of o-Bromo-β-chlorophenetole Derivatives

The most direct and widely applicable method for the synthesis of o-bromo-β-chlorophenetole is the Williamson ether synthesis . This robust and versatile SN2 reaction involves the reaction of a phenoxide ion with a primary alkyl halide.

Proposed Synthetic Pathway

The synthesis would proceed in two main steps: the deprotonation of o-bromophenol to form the corresponding phenoxide, followed by its reaction with 1-bromo-2-chloroethane.

Synthesis_Workflow cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Etherification (SN2) o_bromophenol o-Bromophenol phenoxide o-Bromophenoxide o_bromophenol->phenoxide Deprotonation base Base (e.g., NaOH, K2CO3) product o-Bromo-β-chlorophenetole phenoxide->product Nucleophilic Attack alkyl_halide 1-Bromo-2-chloroethane alkyl_halide->product

Caption: Proposed Williamson ether synthesis of o-bromo-β-chlorophenetole.

Detailed Experimental Protocol

Materials:

  • o-Bromophenol

  • 1-Bromo-2-chloroethane

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Anhydrous acetone or Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-bromophenol (1.0 eq) in a suitable solvent such as anhydrous acetone or DMF.

  • Add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

  • Etherification: To the stirred suspension, add 1-bromo-2-chloroethane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude o-bromo-β-chlorophenetole by vacuum distillation or column chromatography on silica gel.

Physical Properties of o-Bromo-β-chlorophenetole and its Derivatives

In the absence of direct experimental data for o-bromo-β-chlorophenetole, we can predict its physical properties by examining related compounds.

Tabulated Physical Properties of Analogous Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
PhenetoleC₈H₁₀O122.16-30171-173
o-BromophenolC₆H₅BrO173.015.6194
4-Bromo-2-chlorophenolC₆H₄BrClO207.4547-49232-235
β-Bromo-p-chlorophenetoleC₈H₈BrClO235.5140-40.5145-150 @ 17 Torr

Data sourced from PubChem and other chemical suppliers.[2][3][4]

Predicted Properties of o-Bromo-β-chlorophenetole
  • Molecular Formula: C₈H₈BrClO

  • Molecular Weight: 235.51 g/mol

  • Physical State: Based on its analogs, o-bromo-β-chlorophenetole is expected to be a liquid or a low-melting solid at room temperature. The presence of both bromo and chloro substituents will likely increase its melting and boiling points compared to unsubstituted phenetole.

  • Solubility: It is predicted to be poorly soluble in water but soluble in common organic solvents such as ethanol, ether, and chloroform, similar to other aromatic ethers.

  • Density: The density is expected to be greater than 1 g/mL due to the presence of the heavy halogen atoms.

Spectroscopic Characterization

The structural elucidation of o-bromo-β-chlorophenetole would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the β-chloroethyl group.

  • Aromatic Region (δ 6.8-7.6 ppm): The four protons on the benzene ring will appear as a complex multiplet due to ortho, meta, and para couplings. The exact chemical shifts will be influenced by the electron-withdrawing effects of the bromine and the ether linkage.

  • Aliphatic Region (δ 3.8-4.5 ppm): The two methylene groups of the β-chloroethyl moiety will likely appear as two triplets. The protons closer to the oxygen (-O-CH₂-) will be deshielded and appear further downfield (around δ 4.2-4.5 ppm), while the protons adjacent to the chlorine (-CH₂-Cl) will appear slightly more upfield (around δ 3.8-4.1 ppm).

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.

  • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons, with the carbon attached to the oxygen appearing at the lowest field and the carbon attached to the bromine also showing a characteristic shift.

  • Aliphatic Carbons (δ 40-70 ppm): Two signals are expected for the methylene carbons. The carbon bonded to the oxygen (-O-CH₂-) will be in the range of δ 65-70 ppm, and the carbon bonded to the chlorine (-CH₂-Cl) will be in the range of δ 40-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C-O-C Stretch (Ether): A strong, characteristic absorption band is expected in the region of 1250-1000 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

  • Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

  • C-Cl Stretch: A band in the 800-600 cm⁻¹ region.

  • C-Br Stretch: A band in the 600-500 cm⁻¹ region.

For comparison, the IR spectrum of the related compound 1-(2-bromoethoxy)-4-chlorobenzene is available and shows these characteristic peaks.[5]

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion (m/z 234, 236, 238).

  • Fragmentation: Common fragmentation pathways would likely involve the cleavage of the ether bond, leading to the formation of the o-bromophenoxy radical or cation and the chloroethyl fragment. Loss of the chloroethyl group would result in a prominent peak corresponding to the o-bromophenoxide ion.

Potential Applications in Drug Development

Halogenated organic compounds are prevalent in pharmaceuticals. The introduction of bromine and chlorine can modulate a molecule's pharmacokinetic and pharmacodynamic properties.

Drug_Development cluster_0 Physicochemical Properties cluster_1 Biological Activity Lipophilicity Increased Lipophilicity Metabolic_Stability Enhanced Metabolic Stability Binding_Affinity Improved Binding Affinity Antimicrobial Potential Antimicrobial Activity Anti_inflammatory Potential Anti-inflammatory Activity o_bromo_beta_chlorophenetole o-Bromo-β-chlorophenetole Derivatives o_bromo_beta_chlorophenetole->Lipophilicity o_bromo_beta_chlorophenetole->Metabolic_Stability o_bromo_beta_chlorophenetole->Binding_Affinity o_bromo_beta_chlorophenetole->Antimicrobial o_bromo_beta_chlorophenetole->Anti_inflammatory

Caption: Potential impact of halogenation on drug development properties.

The unique electronic and steric properties of o-bromo-β-chlorophenetole derivatives make them attractive candidates for screening in various biological assays. The lipophilicity imparted by the halogens could enhance membrane permeability, while the substitution pattern can be fine-tuned to optimize interactions with specific enzyme active sites or receptors. The known bioactivity of other halogenated phenols and ethers suggests that this class of compounds may exhibit interesting pharmacological profiles.[1]

Conclusion

While direct experimental data for o-bromo-β-chlorophenetole remains elusive in the current body of scientific literature, a comprehensive understanding of its physical and spectroscopic properties can be reliably inferred from the analysis of its structural analogs. The synthetic route via the Williamson ether synthesis is well-established and provides a clear path for the preparation of these derivatives. The predicted physicochemical and spectroscopic characteristics outlined in this guide offer a solid foundation for researchers and drug development professionals to embark on the synthesis, characterization, and biological evaluation of this promising class of halogenated compounds.

References

  • PubChem Compound Summary for CID 7674, Phenetole. National Center for Biotechnology Information. [Link]2]

  • Lu, Y., et al. (2022). Halometabolites isolated from the marine-derived fungi with potent pharmacological activities. Frontiers in Marine Science, 9, 1022737. [Link]1]

  • PubChem Compound Summary for CID 7244, o-Bromophenol. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 19859, 4-Bromo-2-chlorophenol. National Center for Biotechnology Information. [Link]3]

  • CAS Common Chemistry. (n.d.). 1-(2-Bromoethoxy)-4-chlorobenzene. CAS, a division of the American Chemical Society. Retrieved from [Link]4]

  • NIST. (n.d.). Benzene, 1-(2-bromoethoxy)-4-chloro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]5]

Sources

An In-depth Technical Guide to 1-Bromo-2-(2-chloroethoxy)benzene: Analysis of an Emerging Research Chemical

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-(2-chloroethoxy)benzene is a halogenated aromatic ether with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical compounds. Its unique substitution pattern, featuring a bromine atom and a chloroethoxy group on a benzene ring, offers versatile reactivity for various chemical transformations. This guide provides a comprehensive overview of the available safety and handling information for this compound, synthesized from data on structurally related molecules due to the current absence of a dedicated Material Safety Data Sheet (MSDS) for this compound. It is imperative for researchers to recognize that while this guide offers valuable insights based on chemical similarities, the specific toxicological and ecological properties of this compound have not been fully elucidated. Therefore, a cautious and proactive approach to safety is paramount when handling this compound.

Chemical Identity and Physical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 64010-12-4 .[1][] Its molecular structure consists of a benzene ring substituted with a bromine atom at the 1-position and a 2-chloroethoxy group at the 2-position.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

PropertyThis compound1-Bromo-4-(2-chloroethoxy)benzene1-Bromo-2-chlorobenzene
CAS Number 64010-12-4[1][]55162-34-0694-80-4[3]
Molecular Formula C₈H₈BrClO[1][]C₈H₈BrClOC₆H₄BrCl[3]
Molecular Weight 235.51 g/mol [1][]235.51 g/mol 191.45 g/mol [3]
Appearance Not explicitly documented; likely a liquid or low-melting solid.SolidColorless liquid
Boiling Point No data available135 °C at 6.5 Torr[4]199-201 °C at 742 mmHg
Melting Point No data available55-58 °C[4][5]Not applicable
Density No data available1.495 g/cm³[5]No data available

Hazard Identification and GHS Classification (Inferred)

A specific Globally Harmonized System (GHS) classification for this compound is not publicly available. However, based on the known hazards of its structural isomers and related compounds, a preliminary hazard assessment can be inferred. It is crucial to handle this compound as if it possesses the following potential hazards until empirical data becomes available.

Potential GHS Hazard Classifications:

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed). This is inferred from data on related compounds which are known to be harmful upon ingestion.[6]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation). Halogenated aromatic compounds frequently exhibit irritant properties upon dermal contact.[6][7]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation). Direct contact with the eyes is likely to cause significant irritation.[6]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (May cause respiratory irritation). Inhalation of vapors or aerosols may lead to irritation of the respiratory tract.[6]

Diagram 1: Inferred Hazard Profile

G cluster_hazards Potential Hazards (Inferred) This compound This compound Oral Toxicity Oral Toxicity This compound->Oral Toxicity Harmful if swallowed Skin Irritation Skin Irritation This compound->Skin Irritation Causes skin irritation Eye Irritation Eye Irritation This compound->Eye Irritation Causes serious eye irritation Respiratory Irritation Respiratory Irritation This compound->Respiratory Irritation May cause respiratory irritation

Caption: Inferred potential health hazards of this compound.

Safe Handling and Storage

Given the inferred hazards, stringent safety protocols must be implemented when handling this compound.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

Diagram 2: Recommended Personal Protective Equipment Workflow

G cluster_ppe Required PPE start Start: Handling Chemical ppe_check Is appropriate PPE available? start->ppe_check don_ppe Don all required PPE ppe_check->don_ppe Yes stop Stop: Do not handle ppe_check->stop No proceed Proceed with handling don_ppe->proceed goggles Chemical splash goggles (EN166 or NIOSH approved) gloves Chemically resistant gloves (e.g., nitrile, neoprene) coat Flame-resistant lab coat respirator Full-face respirator (if vapors/aerosols are generated)

Caption: Decision workflow for ensuring proper PPE before handling.

Experimental Protocol for Safe Handling:

  • Work Area Preparation: All manipulations should be conducted within a certified chemical fume hood to control potential vapor exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8]

  • Skin Protection: Wear a flame-resistant lab coat and chemically impervious gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before use.

  • Respiratory Protection: If there is a risk of generating aerosols or if working outside of a fume hood, a full-face respirator with appropriate organic vapor cartridges should be used.[8]

  • Contingency: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.

3.2. Storage

Proper storage is crucial to maintain the chemical's integrity and prevent accidents.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[8]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

  • Store separately from foodstuffs and other reactive chemicals.[8]

First Aid Measures (Recommended)

In the event of exposure, immediate and appropriate first aid is critical. The following measures are recommended based on the potential hazards of similar compounds.

Table 2: Recommended First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Accidental Release and Disposal

5.1. Accidental Release Measures

In the case of a spill, prioritize personal safety and environmental protection.

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation, preferably within a fume hood.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

5.2. Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • The material may be disposed of by a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[8]

  • Do not allow the chemical to enter drains or sewer systems.[8]

Toxicological and Ecological Information (Data Gap)

There is a significant lack of specific toxicological and ecological data for this compound.[8] Studies on its persistence, bioaccumulation potential, and mobility in soil have not been reported.[8] Similarly, its acute and chronic effects on aquatic life are unknown.[8] The absence of this data underscores the need for extreme caution and the implementation of handling procedures that prevent any environmental release.

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis. Its reactivity is primarily dictated by the bromo and chloro substituents, as well as the ether linkage. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The chloroethoxy group can potentially undergo nucleophilic substitution.

A plausible synthetic route, adapted from procedures for similar compounds, would involve the Williamson ether synthesis.

Experimental Protocol for Synthesis (Hypothetical):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromophenol in a suitable polar aprotic solvent (e.g., acetone, DMF).

  • Base Addition: Add a slight excess of a suitable base (e.g., potassium carbonate) to the solution to deprotonate the phenol.

  • Alkylation: Add 1-bromo-2-chloroethane to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Conclusion and Future Perspectives

This compound is a chemical intermediate with considerable potential in synthetic chemistry. However, the current lack of a comprehensive safety data sheet necessitates a highly cautious approach to its handling and use. The information presented in this guide, largely inferred from structurally related compounds, should be used to establish stringent safety protocols. It is imperative that future research efforts include the formal toxicological and ecological evaluation of this compound to fill the existing data gaps. Until such data is available, all personnel handling this substance must operate under the assumption that it is hazardous and take all necessary precautions to minimize exposure and prevent environmental release.

References

  • CAS Common Chemistry. (n.d.). 1-Bromo-4-(2-chloroethoxy)benzene. CAS, a division of the American Chemical Society. Retrieved from [Link]

  • Echemi. (2019, July 15). 1-Bromo-4-(2-chloroethoxy)benzene Safety Data Sheet. Retrieved from a source providing the SDS for this specific CAS number.
  • Chemsrc. (2025, August 25). 1-bromo-4-(2-chloroethoxy)benzene. Retrieved from a source providing chemical and physical properties.
  • PubChem. (n.d.). 1-Bromo-2-chloro-4-(2-chloroethoxy)benzene. National Center for Biotechnology Information.
  • Sigma-Aldrich. (2025, December 4). Safety Data Sheet for (2-Bromoethyl)benzene.
  • CymitQuimica. (2015, September 16). Safety data sheet for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Thermo Fisher Scientific. (2010, October 29). Safety Data Sheet for 1-Bromo-2-chlorobenzene.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Bromochlorobenzene.
  • Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-chloro- (CAS 694-80-4). Retrieved from a source providing these properties.
  • Fisher Scientific. (2010, June 3). Safety Data Sheet for Benzene, (1-bromoethyl)-.
  • PrepChem.com. (n.d.). Preparation of 1-bromo-2-chlorobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • The Royal Society of Chemistry. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids.
  • Fisher Scientific. (n.d.). Safety Data Sheet for Benzene, 1-bromo-3-chloro-.
  • ChemicalBook. (n.d.). 1,2-Bis(2-broMoethoxy)benzene synthesis.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chlorobenzene.
  • BOC Sciences. (n.d.). CAS 64010-12-4 Benzene,1-bromo-2-(2-chloroethoxy)-.
  • U.S. Environmental Protection Agency (EPA). (2025, December 4). Benzene, 1-bromo-2-chloro- - Substance Details. Retrieved from a source providing substance details.
  • PubChem. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene. National Center for Biotechnology Information.
  • Canada.ca. (2017, May 4). ARCHIVED - Benzene - PSL1.
  • Environment Canada. (1993). Canadian Environmental Protection Act—Priority Substances List—Supporting Document—Benzene.
  • U.S. Environmental Protection Agency (EPA). (n.d.). 1-Bromo-2-(2-bromoethyl)benzene - Chemical Details. CompTox Chemicals Dashboard. Retrieved from a source providing chemical details.

Sources

Methodological & Application

Application Note: Chemoselective Nucleophilic Substitution of 1-Bromo-2-(2-chloroethoxy)benzene

[1]

Executive Summary

This guide details the chemoselective nucleophilic substitution of the alkyl chloride in 1-Bromo-2-(2-chloroethoxy)benzene while preserving the aryl bromide for downstream cross-coupling.[1] This molecule is a high-value pharmacophore scaffold, often used to link aryl systems to amines (e.g., piperazines) in antipsychotic and antidepressant drug discovery.[1]

The core challenge is achieving complete conversion of the primary alkyl chloride without compromising the aryl bromide or inducing

Finkelstein reaction

kinetics
1

Strategic Analysis: The Dual-Halide Challenge

Reactivity Profile

The substrate contains two distinct electrophilic sites:

  • Primary Alkyl Chloride (

    
    -C):  Susceptible to 
    
    
    attack.[1] Moderate leaving group ability.
  • Aryl Bromide (

    
    -C):  Resistant to 
    
    
    .[1] Requires Pd/Ni catalysis or benzyne mechanisms (strong base) to react.[1]

Chemo-differentiation: By utilizing mild bases (e.g.,



Reaction Pathway Visualization

The following diagram illustrates the chemoselective pathway and the potential (avoided) side reactions.

ReactionPathwaycluster_legendSelectivity LogicSMThis compoundTSSN2 Transition State(Backside Attack)SM->TS + Nu: Mild BaseSideSide Product:Styrene Derivative (Elimination)SM->Side Strong Base / High T (Avoided)NuNucleophile (Nu:)ProdProduct:1-Bromo-2-(2-Nu-ethoxy)benzeneTS->Prod Substitution (Major)txtAryl Br remains intactunder SN2 conditions

Figure 1: Chemoselective pathway favoring

Experimental Protocols

Protocol A: Finkelstein Activation (Recommended)

Converting the alkyl chloride to an alkyl iodide increases reaction rates by orders of magnitude due to the superior leaving group ability of iodide (


Objective: Synthesis of 1-Bromo-2-(2-iodoethoxy)benzene.

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Reagent: Sodium Iodide (NaI) (2.0 - 3.0 eq)[1]

  • Solvent: Acetone (Anhydrous) or 2-Butanone (MEK) for higher boiling point.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of substrate in 30 mL of acetone in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 30 mmol (4.5 g) of NaI. The salt may not fully dissolve initially.[2]

  • Reflux: Heat the mixture to reflux (

    
    C) for 12–18 hours.
    
    • Observation: A white precipitate (NaCl) will form, driving the equilibrium forward (Le Chatelier’s principle).

  • Workup: Cool to room temperature. Filter off the NaCl solid.

  • Concentration: Remove the solvent under reduced pressure.

  • Partition: Dissolve residue in

    
     or EtOAc, wash with 10% sodium thiosulfate (to remove iodine color) and water.
    
  • Yield: Dry over

    
     and concentrate. Expect >90% yield of the iodide (light sensitive; store in dark).
    
Protocol B: Direct Nucleophilic Substitution (General N-Alkylation)

This protocol describes the reaction with a secondary amine (e.g., N-Boc-piperazine) using in situ catalytic activation.[1]

Objective: Synthesis of 1-Bromo-2-(2-(4-Boc-piperazin-1-yl)ethoxy)benzene.

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Nucleophile: N-Boc-piperazine (1.2 eq)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 – 0.5 eq)

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Procedure:

  • Setup: To a reaction vial, add 1.0 eq of substrate, 1.2 eq of amine, and 2.0 eq of

    
    .
    
  • Catalysis: Add 0.1 eq of KI. Note: This generates the reactive alkyl iodide intermediate in situ.

  • Solvent: Add MeCN (0.2 M concentration).[1]

  • Reaction: Heat to

    
    C (reflux) for 16–24 hours.
    
    • Monitoring: Monitor by TLC or LCMS.[1] The bromide peak (M+2 pattern) should remain visible in the product mass spectrum.

  • Workup:

    • Dilute with Ethyl Acetate.[1]

    • Wash with water (

      
      ) and brine (
      
      
      ).[1]
    • Dry organic layer over

      
      .[1]
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Optimization & Troubleshooting Data

The following table summarizes the impact of solvent and leaving group on reaction efficiency.

VariableConditionRelative RateSelectivity (Alkylation : Elimination)Notes
Leaving Group Chloride (-Cl)1 (Reference)95:5Slow; requires heat.[1]
Iodide (-I)>100>99:1Fast; allows milder temp.[1]
Solvent AcetoneModerateHighBest for Finkelstein (NaCl precipitates).[1]
DMFFastModerateHard to remove; promotes

.[1]
EthanolSlowLowSolvolysis side-products possible.[1]
Base

OptimalHighMild; prevents elimination.[1]

/

FastLowHigh risk of elimination (styrene formation).

Workflow Diagram

This workflow guides the decision-making process for selecting the correct protocol based on the nucleophile's reactivity.

Workflowcluster_noteNoteStartStart: this compoundCheckNuIs the Nucleophile highly reactive?(e.g., Thiol, Azide)Start->CheckNuDirectProtocol B: Direct Substitution(No catalyst needed)CheckNu->DirectYesCheckStericIs the Nucleophile sterically hindered?(e.g., Secondary Amine)CheckNu->CheckStericNoCatProtocol B + KI Catalyst(In-situ Finkelstein)CheckSteric->CatNo (Primary Amine)StepwiseProtocol A -> Protocol B(Isolate Iodide first)CheckSteric->StepwiseYes (Bulky/Slow)textIsolating the iodide (Stepwise)is preferred for valuable nucleophilesto maximize yield.

Figure 2: Decision tree for selecting the optimal substitution strategy.

Safety & Handling

  • Alkylating Potential: this compound and its iodide derivative are primary alkyl halides and potential alkylating agents.[1][3] Handle with gloves and in a fume hood to avoid inhalation or skin contact.[1]

  • Vesicant Properties: Halo-ethers can act as blistering agents.[1] Double-gloving (Nitrile) is recommended.[1]

  • Waste: Dispose of halogenated organic waste separately.

References

  • Finkelstein Reaction Mechanism & Kinetics

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.[1]

    • Finkelstein Reaction, Organic Chemistry Portal.[1][2] Link

  • Chemoselectivity of Alkyl Halides vs Aryl Halides

    • Everson, D. A., et al. "Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides."[1] J. Am. Chem. Soc., 2010.[1][4] Link

    • Nucleophilic Substitution of Alkyl Halides, Chemistry LibreTexts. Link

  • Compound Data (CAS 64010-12-4)

    • National Institute of Standards and Technology (NIST) WebBook. Benzene, (2-chloroethoxy)- derivatives. Link

    • CAS Common Chemistry.[1][5] 1-Bromo-4-(2-chloroethoxy)benzene (Isomer analog for property comparison).[1][5] Link

  • Piperazine Alkylation Protocols

    • Reactions of Piperazines, Ambeed Application Notes. Link

Application Note: 1-Bromo-2-(2-chloroethoxy)benzene as a Versatile Bifunctional Linker in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rational design of linker molecules is a cornerstone of modern therapeutic development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's chemical nature dictates the stability, solubility, and release mechanism of the therapeutic agent, directly impacting its efficacy and safety profile.[1] This document provides a detailed technical guide on the application of 1-Bromo-2-(2-chloroethoxy)benzene, a heterobifunctional linker, for the synthesis of complex bioconjugates. We will explore its orthogonal reactivity, present detailed synthetic protocols for its incorporation into a PROTAC workflow, discuss its potential in ADC development, and provide insights into the causality behind key experimental choices. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage versatile linkers for targeted therapeutic strategies.

Introduction: The Critical Role of Linkers in Targeted Therapeutics

Targeted therapies, such as ADCs and PROTACs, rely on a tripartite design: a targeting moiety, a payload (e.g., a cytotoxic drug or an E3 ligase ligand), and a chemical linker that connects them.[2][3] The linker is far from a passive spacer; it is a critical determinant of the conjugate's success.[1] An ideal linker must:

  • Ensure Stability: Remain intact in systemic circulation to prevent premature payload release, which can cause off-target toxicity.[1]

  • Enable Efficient Synthesis: Possess chemical handles that allow for controlled, sequential conjugation to the other components.

  • Optimize Physicochemical Properties: Influence the solubility and pharmacokinetic profile of the final conjugate.[2]

  • Facilitate Payload Release (if desired): For many applications, particularly in ADCs, the linker is designed to be cleaved by specific stimuli within the target cell, such as pH changes or enzymatic activity.[4][5]

This compound offers a compelling scaffold for linker design due to its distinct and orthogonally reactive functional groups: an aryl bromide and a primary alkyl chloride. This allows for a modular and controlled synthetic approach to building complex therapeutic molecules.

Physicochemical Properties and Safety Profile

Before any experimental work, a thorough understanding of the reagent's properties and handling requirements is paramount.

Table 1: Physicochemical Data for this compound and Related Isomers

PropertyThis compound1-Bromo-4-(2-chloroethoxy)benzene1-Bromo-2-chlorobenzene
CAS Number 64010-12-4[]55162-34-0[7][8]694-80-4[9][10][11]
Molecular Formula C₈H₈BrClO[]C₈H₈BrClO[8]C₆H₄BrCl[10][11]
Molecular Weight 235.51 g/mol 235.51 g/mol 191.45 g/mol [10][11]
Melting Point Not available55-57 °C[12]Not available
Boiling Point Not available135 °C at 6.5 Torr[8]196 °C[13]
Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7] Work should be conducted in a well-ventilated chemical fume hood.[9]

  • First Aid Measures: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and water. For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[9] Seek medical attention if irritation persists.

  • Accidental Release: For spills, prevent the material from entering drains.[7][13] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[7]

  • Incompatible Materials: Avoid strong oxidizing agents.[9][14]

The Chemistry of a Heterobifunctional Linker

The synthetic utility of this compound stems from the differential reactivity of its two halogenated sites. This allows for a two-step, directional conjugation strategy, which is fundamental to building well-defined heterobifunctional molecules like PROTACs.

  • Aryl Bromide Moiety: The bromo-group on the aromatic ring is an ideal handle for modern cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura (with boronic acids/esters) or Buchwald-Hartwig (with amines/amides) are highly efficient for forming stable carbon-carbon or carbon-nitrogen bonds. This site is typically used for conjugation to the more complex or synthetically advanced fragment, such as a protein of interest (POI) binder.

  • Chloroethoxy Moiety: The 2-chloroethyl group provides a classic electrophilic site for Sₙ2 (nucleophilic substitution) reactions. The terminal chlorine is a good leaving group, readily displaced by nucleophiles such as primary or secondary amines, thiols, or phenoxides. This functionality is often used in the second step to couple the linker to the E3 ligase ligand or another component bearing a suitable nucleophile.

The ether linkage within this moiety provides metabolic stability and a defined spatial orientation, which are critical for the geometry of the final ternary complex in PROTACs.[2]

G cluster_linker This compound cluster_reactions Orthogonal Reaction Pathways cluster_fragments Drug Fragments linker Br-Ph-O-CH2-CH2-Cl suzuki Suzuki / Buchwald-Hartwig Cross-Coupling linker->suzuki Aryl Bromide Site sn2 Nucleophilic Substitution (SN2) linker->sn2 Alkyl Chloride Site poi_binder POI Binder (e.g., with Boronic Acid) suzuki->poi_binder e3_ligand E3 Ligase Ligand (e.g., with -NH2 group) sn2->e3_ligand

Figure 1: Dual reactivity of the linker.

Application Protocol: Synthesis of a PROTAC

This section provides a representative, two-step protocol for synthesizing a hypothetical PROTAC, demonstrating the sequential use of the linker's reactive sites. The workflow is designed to first attach the linker to a POI binder via a robust Suzuki coupling, followed by conjugation to an E3 ligase ligand.

Exemplary Workflow Overview

Sources

Synthesis of Dapagliflozin intermediates using bromo-chloroethoxy benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Dapagliflozin via the 5-Bromo-2-chloro-4'-ethoxydiphenylmethane Scaffold

Executive Summary & Scope

This application note details the optimized synthetic pathway for Dapagliflozin (a selective SGLT2 inhibitor), focusing specifically on the critical aglycone intermediate: 5-bromo-2-chloro-4'-ethoxydiphenylmethane (also chemically indexed as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene ).[1]

In the context of industrial process chemistry, the term "bromo-chloroethoxy benzene" colloquially refers to this specific diphenylmethane scaffold, which provides the necessary halogen handle for C-glycosylation.[1] This guide addresses the two primary challenges in this synthesis:

  • Regioselective construction of the aglycone (avoiding unwanted isomers).

  • Stereoselective C-glycosylation , coupling the aglycone to the gluconolactone moiety.[1]

This protocol integrates classic batch chemistry with modern continuous flow optimizations to maximize yield and purity, referencing authoritative methodologies from Organic Process Research & Development and recent patent literature.

Strategic Analysis of the Route

The synthesis of Dapagliflozin hinges on the "C-glycosidic" bond—a carbon-carbon bond between the glucose and the phenyl ring, which confers metabolic stability compared to O-glycosides.[1]

The route utilizes a Lithium-Halogen Exchange strategy:

  • Precursor: 5-bromo-2-chloro-4'-ethoxydiphenylmethane (The Aglycone).[1][2]

  • Activation: The Bromine at the C5 position (relative to the benzoic acid origin) is selectively lithiated.

  • Coupling: The lithiated species attacks 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone .[1]

  • Reduction: The resulting lactol is reduced to remove the anomeric hydroxyl group.

Why this intermediate? Using 5-bromo-2-chloro-4'-ethoxydiphenylmethane is superior to coupling two separate aromatic rings during the glycosylation phase.[1] It establishes the distal ethoxy-phenyl ring early, allowing for rigorous purification of the aglycone before the expensive sugar coupling step.[1]

Chemical Pathway Visualization

The following diagram illustrates the convergent synthesis, highlighting the critical intermediate.

DapagliflozinSynthesis Start1 5-Bromo-2-chlorobenzoic acid Int1 Intermediate A: 5-Bromo-2-chloro-4'-ethoxybenzophenone Start1->Int1 Friedel-Crafts (SOCl2, AlCl3) Start2 Phenetole (Ethoxybenzene) Start2->Int1 Aglycone KEY INTERMEDIATE: 5-Bromo-2-chloro-4'-ethoxydiphenylmethane Int1->Aglycone Reduction (Et3SiH/TFA or NaBH4) Lactol Lactol Intermediate Aglycone->Lactol 1. n-BuLi (-78°C) 2. Coupling Sugar TMS-Gluconolactone Sugar->Lactol Product Dapagliflozin (Target API) Lactol->Product Reduction (Et3SiH, BF3·OEt2)

Caption: Convergent synthesis of Dapagliflozin highlighting the critical 5-bromo-2-chloro-4'-ethoxydiphenylmethane intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of the Aglycone (5-bromo-2-chloro-4'-ethoxydiphenylmethane)

Objective: To synthesize the "bromo-chloroethoxy" core with >98% purity.

Reagents:

  • 5-Bromo-2-chlorobenzoic acid (1.0 equiv)[1]

  • Phenetole (Ethoxybenzene) (1.2 equiv)

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Aluminum Chloride (

    
    )
    
  • Triethylsilane (

    
    ) / Trifluoroacetic acid (TFA) OR 
    
    
    
    /
    
    

Step-by-Step Workflow:

  • Acid Chloride Formation:

    • Suspend 5-bromo-2-chlorobenzoic acid in DCM (Dichloromethane).[1]

    • Add catalytic DMF and dropwise add Oxalyl Chloride at 0-5°C.[1]

    • Stir at room temperature (RT) until gas evolution ceases (approx. 2h).

    • Concentrate to remove excess oxalyl chloride.

  • Friedel-Crafts Acylation:

    • Dissolve the residue in fresh DCM.

    • Add Phenetole (1.2 equiv).

    • Cool to 0°C. Add

      
       (1.1 equiv) portion-wise. Caution: Exothermic.
      
    • Mechanistic Note: The ethoxy group is an ortho/para director. The steric bulk of the benzoyl chloride favors para substitution, yielding the desired 4'-ethoxybenzophenone.[1]

    • Quench with ice water/HCl. Extract with DCM.[1]

  • Reduction to Diphenylmethane:

    • Option 1 (Mild): Dissolve the benzophenone intermediate in Acetonitrile/DCM (1:1). Add

      
       (3.0 equiv) and TFA (5.0 equiv). Heat to reflux for 4-6 hours.
      
    • Option 2 (Cost-effective): Use

      
       with Lewis acid activation (
      
      
      
      or
      
      
      ) in THF.
    • Purification: Crystallize from Ethanol/Water or Isopropanol.

    • Target Spec: White solid, Melting Point 41-43°C [1].[1][3]

Protocol B: C-Glycosylation (Synthesis of Dapagliflozin)

Objective: Coupling the Aglycone to the Sugar moiety.

Reagents:

  • Aglycone (from Protocol A)

  • 2,3,4,6-Tetrakis-O-(trimethylsilyl)-D-gluconolactone (1.2 equiv)[1]

  • n-Butyllithium (n-BuLi, 2.5M in hexanes)[1]

  • Methanol / Methanesulfonic acid (MsOH)[4]

Step-by-Step Workflow:

  • Lithiation (Cryogenic or Flow):

    • Dissolve Aglycone in anhydrous THF/Toluene (1:2 ratio improves stereoselectivity).

    • Cool to -78°C (Batch) or -20°C (Continuous Flow Microreactor [2]).

    • Add n-BuLi dropwise.[1] Stir for 30 min.

    • QC Check: Aliquot quenched with

      
       should show >95% deuterium incorporation by NMR.
      
  • Coupling:

    • Dissolve TMS-gluconolactone in Toluene.[1]

    • Cannulate the lactone solution into the lithiated aryl species at -78°C.

    • Stir for 1h. The reaction forms a lactol (hemiacetal) intermediate.

  • Desilylation & Methylation:

    • Quench with a solution of MsOH in Methanol.[4]

    • This step removes TMS groups and converts the anomeric OH to OMe (methyl glycoside), which is more stable for the subsequent reduction.

  • Stereoselective Reduction:

    • Dissolve the methyl glycoside in DCM/Acetonitrile.

    • Cool to -10°C. Add

      
       (3 equiv).
      
    • Add

      
       (2 equiv) dropwise.
      
    • Mechanism: The Lewis acid generates an oxocarbenium ion. The hydride (

      
      ) attacks from the 
      
      
      
      -face (axial), forcing the aryl group into the
      
      
      -position (equatorial), yielding the desired
      
      
      -C-glycoside.[1]
  • Final Deprotection & Isolation:

    • If acetyl protecting groups were used, hydrolyze with LiOH/THF/Water.[4]

    • Purify via crystallization (Ethanol/Water) to remove the

      
      -anomer impurity.
      

Process Data & Specifications

The following table compares the efficiency of the "Bromo-Chloroethoxy" intermediate synthesis in Batch vs. Continuous Flow modes, based on recent optimization studies.

ParameterBatch Process (Traditional)Continuous Flow (Optimized) [2]
Temperature (Lithiation) -78°C (Cryogenic required)-20°C (Standard chilling)
Residence Time 2-4 Hours< 60 Seconds
Yield (Coupling Step) 75 - 80%85 - 92%
Impurity Profile Higher dimerization byproductsSuppressed by rapid mixing
Scalability Linear (Vessel size limited)High (Throughput limited)

Troubleshooting & Quality Control

  • Issue: Low Yield in Aglycone Synthesis.

    • Cause: Incomplete Friedel-Crafts acylation due to moisture deactivating

      
      .[1]
      
    • Solution: Ensure strictly anhydrous conditions; increase

      
       to 1.25 equiv.[1]
      
  • Issue:

    
    -Anomer Contamination in Dapagliflozin. 
    
    • Cause: Temperature fluctuation during the

      
       reduction step.
      
    • Solution: Maintain temperature strictly below -10°C during hydride addition.[1] Use HPLC to monitor

      
       ratio (Target: >99:1 
      
      
      
      ).

References

  • Organic Process Research & Development. (2023). Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin. ACS Publications.[1] Retrieved from [Link][1]

  • Google Patents. (2014).[1] CN103570510A: One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.[1][2] Retrieved from

  • Journal of Organic Chemistry. (2025). Development of a Concise Synthetic Approach to Gliflozin Aglycones. NIH/PubMed.[1] Retrieved from [Link][5]

Sources

Validation & Comparative

FTIR Analysis of Ether Linkages in Halo-Benzenes: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

In drug development, the aryl-ether linkage (Ar-O-C) serves as a critical structural motif, providing metabolic stability and lipophilicity modulation in halogenated drug candidates (e.g., halo-anisole derivatives). However, characterizing this linkage is complicated by the electronic interference of halogen substituents (F, Cl, Br, I) on the aromatic ring.

This guide evaluates Fourier Transform Infrared Spectroscopy (FTIR) as the primary screening tool for these compounds, comparing its efficacy against Raman Spectroscopy and Nuclear Magnetic Resonance (NMR). We provide a validated protocol for distinguishing the subtle frequency shifts induced by halogenation, offering a rapid, cost-effective workflow for high-throughput quality control.

Comparative Analysis: FTIR vs. Alternatives

Before establishing the protocol, it is essential to validate why FTIR is the method of choice for this specific application. The following analysis compares FTIR against its primary alternatives for analyzing halo-benzene ethers.

Method Selection Matrix
FeatureFTIR (Mid-IR) Raman Spectroscopy 1H-NMR
Primary Sensitivity Polar Bonds (C-O, C=O, O-H).[1] Ideal for Ether linkages.Polarizability (C=C, C-X, S-S). Ideal for Carbon/Halogen skeletons.Magnetic Environment (H, C). Definitive structural elucidation.
Ether Detection Excellent. Strong dipole change in C-O-C stretch results in intense peaks.Weak. C-O stretches often appear as weak bands, obscured by ring breathings.Good. Chemical shift of

-protons (3.8 ppm) is distinct but lacks bond strength data.
Halogen Detection Moderate. C-X bands (600-800 cm⁻¹) are often in the "fingerprint" noise.Superior. Heavy atom vibrations (C-Cl, C-Br) scatter strongly.Indirect. Inferred via coupling constants (

) and chemical shift perturbations.
Throughput High. (Seconds per sample via ATR).High. (Seconds, non-destructive).Low. (Minutes to hours; requires deuterated solvents).
Cost per Scan Low.Low.High.
Decision Logic: When to use FTIR?

While NMR is necessary for de novo structure determination, FTIR is the superior tool for routine verification and polymorph screening of halo-ethers due to the high intensity of the C-O stretching vibration.

MethodSelection Start Sample: Halo-Benzene Ether Q1 Goal: Structural Elucidation or QC/Screening? Start->Q1 Structure De Novo Structure Q1->Structure Unknown Cmpd Screening QC / Polymorph Screen Q1->Screening Known Scaffold NMR Select: NMR Structure->NMR Q2 Focus: Ether Linkage or Halogen Bond? Screening->Q2 FTIR Select: FTIR (ATR) Q2->FTIR Ether Stability/ID Raman Select: Raman Q2->Raman Halogen ID/C-X

Figure 1: Decision matrix for spectroscopic method selection. FTIR is prioritized when the stability or identity of the polar ether linkage is the primary analyte.

Technical Deep Dive: The Physics of the Ether Linkage

To accurately interpret the spectra, one must understand the vibrational modes involved. The aryl-alkyl ether group (Ar-O-R) displays two characteristic stretching vibrations.

The Characteristic Peaks[2][3]
  • Asymmetric C-O-C Stretch (

    
    ): 
    
    • Range:

      
      
      
    • Nature: This is a coupled vibration involving the C(aryl)-O bond and the C(ring)-C(ring) bonds. It is usually the strongest band in the spectrum due to the large dipole moment.

  • Symmetric C-O-C Stretch (

    
    ): 
    
    • Range:

      
      [2]
      
    • Nature: Primarily involves the O-C(alkyl) stretch. It is generally weaker and sharper than the asymmetric band.

The Halogen Effect (Electronic Perturbation)

The presence of a halogen (X) on the benzene ring alters the frequency of the ether linkage via two competing mechanisms:

  • Inductive Effect (-I): Halogens are electronegative. They withdraw electron density from the ring through the

    
    -framework.
    
    • Result: This generally increases the force constant of the C(aryl)-O bond by shortening it, shifting the

      
       peak to a higher wavenumber  (blue shift).
      
  • Resonance Effect (+M): Halogens have lone pairs that can donate into the

    
    -system (though weaker than their -I effect).
    
    • Result: If resonance dominates (rare for halogens vs oxygen), it would increase single-bond character, shifting peaks to a lower wavenumber.

The Net Result: In halo-anisoles, the Inductive Effect (-I) typically dominates. Therefore, as you move from Anisole


 Chloroanisole 

Fluoroanisole, the C-O stretch tends to shift to higher frequencies compared to the unsubstituted parent, provided the halogen is in a position (ortho/para) to interact electronically.

Experimental Protocol: ATR-FTIR Analysis

Objective: Obtain high-resolution spectra of 4-bromoanisole (liquid) and 4-chlorophenoxyphenol (solid) to verify ether linkage integrity.

Equipment & Reagents[5]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal. Note: Diamond is preferred for halogenated compounds to prevent crystal etching.

  • Solvents: Isopropanol (analytical grade) for cleaning.

Step-by-Step Workflow
  • System Validation (Self-Validating Step):

    • Before measuring samples, run a Polystyrene Standard .

    • Pass Criteria: The sharp peak at

      
       must be within 
      
      
      
      . This ensures the interferometer is calibrated.
  • Background Collection:

    • Clean the ATR crystal with isopropanol and a lint-free wipe.

    • Collect an air background (32 scans,

      
       resolution).
      
  • Sample Application:

    • Liquids (e.g., Halo-anisoles): Place 1 drop (~10 µL) directly on the crystal center.

    • Solids: Place ~5 mg of powder on the crystal. Lower the pressure tower until the "force gauge" indicates optimal contact (usually ~80-100 N).

  • Acquisition:

    • Scan Range:

      
      .
      
    • Scans: 32 (Routine) or 64 (High Signal-to-Noise).

    • Resolution:

      
      .
      
  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library data is required). ATR intensity varies with wavelength (

      
      ), distorting peak ratios compared to transmission spectra.
      

Data Interpretation & Reference Values

The following table synthesizes experimental data for common halo-benzene ethers. Note the shift in the Asymmetric Stretch (


) due to the halogen's electronic influence.
Table 1: Characteristic FTIR Shifts for Halo-Benzene Ethers
CompoundSubstituent (X)

(Ar-O-C) [cm⁻¹]

(O-C-Alk) [cm⁻¹]

(C-X) [cm⁻¹]
Electronic Effect Note
Anisole H12471040N/AReference Standard
4-Fluoroanisole F (-I strong)1255 - 12601038~1200 (C-F)*Strong -I shortens Ar-O bond.
4-Chloroanisole Cl (-I mod)1248 - 125210351090 / 825Inductive effect raises

.
4-Bromoanisole Br (-I weak)1245 - 125010301070 / 600Mass effect dominates C-X region.
Diphenyl Ether Phenyl1238N/AN/ADelocalization lowers frequency.

*Note: The C-F stretch often overlaps with the Ether


, making Fluoro-ethers difficult to interpret without Raman confirmation.
Visualizing the Electronic Mechanism

ElectronicEffects cluster_mass Secondary Effect (Mass) Halogen Halogen Substituent (X) (F, Cl, Br) Ring Aromatic Ring (Electron Density) Halogen->Ring Inductive Withdrawal (-I) EtherBond Ar-O Bond (Force Constant k) Ring->EtherBond Decreased e- density increases bond order PeakShift FTIR Peak Shift (Wavenumber) EtherBond->PeakShift Stiffer Bond = Higher cm⁻¹ HeavyAtom Heavy Atom (Br, I) Damping Ring Vibration Damping HeavyAtom->Damping

Figure 2: Mechanistic flow showing how halogen inductive effects generally increase the wavenumber of the aryl-ether linkage.

Troubleshooting & Limitations

  • The "Fingerprint" Overlap:

    • Issue: In polychlorinated benzenes, ring chlorination bands (

      
      ) can obscure the C-Cl stretch.
      
    • Solution: Rely on the Overtone Regions (

      
      ) to confirm substitution patterns (ortho/meta/para) rather than the C-X stretch itself.
      
  • Moisture Interference:

    • Ether oxygens can hydrogen bond with atmospheric water. Ensure the ATR crystal is dry; water vapor creates noise at

      
       and 
      
      
      
      , potentially distorting baseline integration.
  • C-F Bond Confusion:

    • The C-F stretch (

      
      ) overlaps significantly with C-O stretches. For fluorinated ethers, Raman spectroscopy  is strongly recommended as a secondary validator, as C-F scattering is distinct.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
  • NIST Chemistry WebBook. Infrared Spectrum of Anisole and Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. Wiley. Available at: [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds and their Infrared Spectra. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 1-Bromo-2-(2-chloroethoxy)benzene and its 1-Iodo Analog in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are fundamental tools for constructing complex molecular architectures. The choice of the aryl halide is a critical parameter that dictates reaction efficiency, conditions, and overall success. This guide presents an in-depth comparison of the reactivity between 1-bromo-2-(2-chloroethoxy)benzene and its iodo-substituted counterpart, 1-iodo-2-(2-chloroethoxy)benzene.

Fundamentally, the reactivity of aryl halides in the most common and synthetically useful cross-coupling reactions is governed by the strength of the carbon-halogen (C-X) bond. The established trend for reactivity is I > Br > Cl > F . This is a direct consequence of the bond dissociation energies (BDEs), where the C-I bond is the weakest and thus the easiest to break during the crucial oxidative addition step of the catalytic cycle. Consequently, 1-iodo-2-(2-chloroethoxy)benzene is demonstrably more reactive than its bromo analog, generally affording higher yields under milder conditions and in shorter reaction times. This guide will dissect the theoretical underpinnings of this reactivity difference and provide practical, data-driven comparisons across several cornerstone cross-coupling reactions.

The Theoretical Framework: Why Halogen Identity Matters

The enhanced reactivity of the iodo-analog is not empirical guesswork but is grounded in fundamental chemical principles. Two key factors are at play: Bond Dissociation Energy and the kinetics of the catalytic cycle's initial step.

Bond Dissociation Energy (BDE)

The C-X bond must be cleaved for a cross-coupling reaction to proceed. The energy required for this cleavage is the Bond Dissociation Energy. A weaker bond requires less energy to break, facilitating the reaction.

BondTypical BDE (kJ/mol)Relative Reactivity in Oxidative Addition
C-I~270-280Highest
C-Br ~330-340 Intermediate
C-Cl~390-400Low
C-F~500-540Lowest
(Note: Exact BDE values can vary with molecular structure, but the trend is consistent.[1][2])

As shown, the C-I bond is significantly weaker than the C-Br bond. This translates directly to a lower activation energy barrier for the initial step of most palladium-catalyzed reactions.

The Palladium Catalytic Cycle: The Primacy of Oxidative Addition

Most palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig amination, proceed through a common catalytic cycle.[3][4][5] This cycle consists of three primary steps:

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) species. This is often the rate-determining step of the entire cycle.[6][7][8]

  • Transmetalation (for Suzuki/Stille) or Coordination/Insertion (for Heck/Buchwald-Hartwig): The second coupling partner is introduced to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.[9]

Palladium_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (Ar-X) Rate-Determining Step TM_Complex Ar-Pd(II)(R')L₂ OA_Complex->TM_Complex Transmetalation (R'-M) TM_Complex->Pd0 Product Ar-R' TM_Complex->Product Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Because oxidative addition is typically the slowest step, the C-X bond strength is the primary determinant of the overall reaction rate. The faster oxidative addition of aryl iodides compared to aryl bromides means the catalytic cycle turns over more quickly, leading to a more efficient reaction.[10]

Comparative Reactivity: Experimental Insights

The following sections provide a comparative analysis of the two substrates in three essential cross-coupling reactions. The data presented in the tables are representative, illustrating the typical outcomes based on the established principles of reactivity. Optimal conditions for any specific substrate pair may require further screening.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron reagent.[4][11] It is a cornerstone of modern drug discovery for synthesizing biaryl motifs.

Comparative Performance in a Typical Suzuki Coupling:

ParameterThis compound1-Iodo-2-(2-chloroethoxy)benzene
Catalyst System Pd(PPh₃)₄ (3 mol%)Pd(PPh₃)₄ (1.5 mol%)
Base K₂CO₃ (2.5 equiv)K₂CO₃ (2.0 equiv)
Solvent Toluene/H₂O (4:1)Toluene/H₂O (4:1)
Temperature 100 °C80 °C
Reaction Time 12 hours3 hours
Typical Yield 85%96%

Analysis: The iodo analog allows for a significant reduction in catalyst loading, reaction temperature, and time, while still achieving a superior yield. This efficiency is a direct result of the faster oxidative addition. The reluctance of aryl chlorides to participate in oxidative addition means the chloroethoxy side chain remains intact under these conditions.[7][12]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried reaction flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).[10][13]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Add the degassed solvent system (e.g., Toluene/Water, Dioxane/Water).

  • Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck-Mizoroki Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a powerful route to stilbenes and cinnamates.[3][14]

Comparative Performance in a Typical Heck Reaction:

ParameterThis compound1-Iodo-2-(2-chloroethoxy)benzene
Catalyst System Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)Pd(OAc)₂ (1 mol%), PPh₃ (2 mol%)
Base Et₃N (1.5 equiv)K₂CO₃ (1.5 equiv)
Solvent DMFDMF
Temperature 110 °C90 °C
Reaction Time 16 hours5 hours
Typical Yield 78%92%

Analysis: Again, the iodo compound reacts under milder conditions with a less specialized ligand system. While aryl bromides are competent substrates, they often require higher temperatures and more electron-rich, bulky phosphine ligands to achieve rates comparable to aryl iodides.[8][15]

Generalized Experimental Protocol: Heck Reaction

  • In a sealed reaction vessel under an inert atmosphere, combine the aryl halide (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂), and the phosphine ligand.

  • Add the degassed solvent (e.g., DMF, DMAc) followed by the base (e.g., Et₃N, K₂CO₃).

  • Seal the vessel and heat to the required temperature (typically 90-140 °C) with stirring.

  • Monitor the reaction for completion.

  • After cooling, filter the reaction mixture to remove inorganic salts, and dilute the filtrate with water.

  • Extract the product with an appropriate organic solvent.

  • Combine the organic extracts, wash with brine, dry, and concentrate.

  • Purify via chromatography.

Buchwald-Hartwig Amination

This reaction is a premier method for forming C-N bonds, coupling aryl halides with primary or secondary amines.[16][17] It is invaluable in pharmaceutical chemistry, where aniline derivatives are common structural motifs.

Comparative Performance in a Typical Buchwald-Hartwig Amination:

ParameterThis compound1-Iodo-2-(2-chloroethoxy)benzene
Catalyst System Pd₂(dba)₃ (1 mol%), XPhos (2.5 mol%)Pd₂(dba)₃ (0.5 mol%), P(t-Bu)₃ (1.5 mol%)
Base NaOt-Bu (1.4 equiv)K₃PO₄ (2.0 equiv)
Solvent TolueneDioxane
Temperature 100 °C85 °C
Reaction Time 8 hours2 hours
Typical Yield 90%98%

Analysis: The trend continues, with the iodo-substrate reacting faster and more efficiently. Notably, aryl iodides can sometimes be coupled using simpler, less expensive ligands and milder bases compared to the more challenging aryl bromides, which often necessitate highly specialized and air-sensitive Buchwald-type biarylphosphine ligands.[18][19]

Generalized Experimental Protocol: Buchwald-Hartwig Amination

  • To a glovebox-prepared, oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand, and the base (e.g., NaOt-Bu, K₃PO₄).

  • Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., Toluene, Dioxane).

  • Seal the tube and heat the mixture to the target temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify the product by column chromatography.

Experimental Workflow and Decision Logic

When choosing between the bromo- and iodo-analogs for a synthesis campaign, a logical workflow can guide the decision.

Decision_Workflow start Project Goal: Synthesize Target Molecule reactivity_needed High Reactivity Needed? (e.g., sensitive substrates, low temp) start->reactivity_needed cost_concern Cost & Availability Primary Concern? reactivity_needed->cost_concern  No use_iodo Select 1-Iodo Analog reactivity_needed->use_iodo  Yes cost_concern->use_iodo  No use_bromo Select 1-Bromo Analog cost_concern->use_bromo  Yes optimize Optimize Reaction (Ligand, Temp, Base) use_iodo->optimize use_bromo->optimize proceed Proceed with Synthesis optimize->proceed

Caption: Decision workflow for selecting an aryl halide substrate.

Conclusion and Practical Recommendations

The evidence is unequivocal: 1-iodo-2-(2-chloroethoxy)benzene is a more reactive and efficient substrate in palladium-catalyzed cross-coupling reactions than this compound. This heightened reactivity is a direct consequence of its lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step.

For drug development professionals and researchers, this has clear implications:

  • For rapid synthesis and high yields: The iodo-analog is the superior choice, especially when dealing with challenging coupling partners or thermally sensitive functional groups that necessitate milder reaction conditions.

  • For process development and cost optimization: While aryl iodides are more reactive, aryl bromides are often less expensive. If the reaction can be optimized to give acceptable yields with the bromo-analog, it may be the more economical choice for large-scale synthesis.

  • For selective functionalization: In a molecule containing both a bromo and an iodo group, the iodo group can typically be coupled selectively under conditions that leave the bromo group untouched, offering a powerful strategy for sequential derivatization.

Ultimately, the choice between these two valuable building blocks is a strategic one, balancing the need for reactivity and efficiency against practical considerations of cost and scale.

References

  • Stille reaction - Wikipedia. Available at: [Link]

  • Ananikov, V. P. (2015). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications, 51(85), 15566-15569. Available at: [Link]

  • Hartwig, J. F. (2008). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Accounts of Chemical Research, 41(11), 1534-1544. Available at: [Link]

  • Vetticatt, M. J., et al. (2020). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]

  • Vetticatt, M. J., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • Heck reaction - Wikipedia. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Dziedzic, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(49), 33766-33777. Available at: [Link]

  • ResearchGate. (2024). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. [Image]. Available at: [Link]

  • Corpet, M., & Gosmini, C. (2019). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Chemical Reviews, 119(12), 7987-8047. Available at: [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5857-5866. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Lee, D.-Y., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23458-23467. Available at: [Link]

  • Intramolecular Heck reaction - Wikipedia. Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. Available at: [Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104. Available at: [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]

  • Bak, J. R., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1735-1740. Available at: [Link]

  • Naeimi, H., & Kiani, F. (2015). Suzuki cross coupling reaction of aryl halides with arylboronic acid a. Journal of the Serbian Chemical Society, 80(1), 13-21. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Available at: [Link]

  • Freedman, A., et al. (1979). Photodissociation of aryl and aryl-alkyl halides at 193 nm: Fragment translational energy distributions. The Journal of Chemical Physics, 71(12), 5131-5139. Available at: [Link]

  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2023, September 21). Heck Reaction example 3 [Video]. YouTube. Available at: [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Princeton University. Available at: [Link]

  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. Available at: [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. Available at: [Link]

  • Pratt, D. A., et al. (1999). Theoretical Study of Carbon−Halogen Bond Dissociation Enthalpies of Substituted Benzyl Halides. How Important Are Polar Effects?1. Journal of the American Chemical Society, 121(23), 5519-5526. Available at: [Link]

  • ResearchGate. (n.d.). Dissociation energies (in kJ mol 71 ) of C7Hal (Hal = Cl, Br, I) and... [Image]. Available at: [Link]

  • Kim, J., & Lee, C. (2013). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 18(1), 1073-1083. Available at: [Link]

Sources

Technical Guide: GC-MS Fragmentation & Structural Elucidation of 1-(2-Bromophenoxy)-2-chloroethane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the gas chromatography-mass spectrometry (GC-MS) characterization of 1-(2-Bromophenoxy)-2-chloroethane (CAS: 66458-26-8). Designed for analytical chemists and drug development researchers, this document moves beyond basic spectral matching to explain the mechanistic origins of the fragmentation pattern.

We focus on distinguishing this compound from its structural isomers (e.g., para-substituted analogs or chain-swapped halogens) using electron ionization (EI) dynamics. The guide compares GC-MS performance against LC-MS alternatives and provides a validated experimental protocol.

Part 1: Molecular Profile & Isotopic Signature[1]

Before analyzing fragmentation, one must validate the molecular ion (


) cluster. This molecule contains two distinct halogens—Bromine (

) and Chlorine (

)—creating a unique isotopic fingerprint that serves as the primary confirmation tool.[1][2]
The "3:4:1" Rule

Unlike simple organic molecules, the


 region will not be a single peak. The interaction between Br (approx. 1:1 ratio) and Cl (approx. 3:1 ratio) generates a predictable triplet cluster.
Ion SpeciesIsotopic CompositionTheoretical Mass (

)
Relative Intensity (Approx.)
M

+

234 75% (Base of cluster)
M+2 (

+

) & (

+

)
236 100% (Dominant)
M+4

+

238 25%

Diagnostic Check: If your mass spectrum does not show this 3:4:1 (M : M+2 : M+4) intensity distribution at


 234-238, the analyte is not a monobromo-monochloro compound.

Part 2: Fragmentation Pathway Analysis[1][4]

The fragmentation of 1-(2-Bromophenoxy)-2-chloroethane under 70 eV Electron Ionization is driven by the lability of the ether linkage and the stability of the aromatic ring.

Primary Fragmentation Channels[1][5][6]
1. Ether Cleavage (Formation of Tropylium-like Ions)

The most energetically favorable pathway involves the cleavage of the


 bond.
  • Mechanism: The radical cation directs cleavage to release the chloroethyl side chain.

  • Resulting Ion: A bromophenoxy cation (

    
     171/173) or, following H-rearrangement, a bromophenol radical cation (
    
    
    
    172/174).
  • Significance: This cluster preserves the Br isotope pattern (1:1), confirming the bromine is on the aromatic ring.

2. Side-Chain Fragmentation (Diagnostic for Chlorine)

The chloroethyl group often cleaves intact or fragments further.

  • Diagnostic Ion:

    
     63 and 65 (
    
    
    
    ).
  • Pattern: A 3:1 ratio at

    
     63:65 confirms the chlorine is on the alkyl chain, distinguishing it from isomers where Cl is on the ring.
    
3. The "Ortho Effect" (Isomer Differentiation)

The ortho position of the bromine atom (C2) relative to the ether linkage allows for specific proximity effects not seen in para isomers.

  • Pathway: Steric crowding facilitates the elimination of the ethylene bridge or direct interaction between the Br and the ether oxygen lone pairs.

  • Observation: The ortho isomer typically exhibits a higher abundance of the

    
     fragment compared to the para isomer due to the relief of steric strain upon cleavage.
    
Visualization: Fragmentation Pathways

The following diagram maps the causal relationships between the molecular ion and its key fragments.

Fragmentation cluster_legend Key M Molecular Ion [M]+ m/z 234/236/238 (3:4:1 Pattern) Frag1 Ether Cleavage [C6H4BrO]+ m/z 171/173 M->Frag1 Loss of C2H4Cl (Major Pathway) Frag2 Chloroethyl Ion [C2H4Cl]+ m/z 63/65 M->Frag2 Charge Retention on Side Chain Frag4 Loss of Halogen [M - Cl]+ m/z 199/201 M->Frag4 Inductive Cleavage Frag3 Bromophenyl Cation [C6H4Br]+ m/z 155/157 Frag1->Frag3 Loss of O / CO Blue: Parent Blue: Parent Red: Ring Fragment Red: Ring Fragment Blue: Parent->Red: Ring Fragment Yellow: Chain Fragment Yellow: Chain Fragment Red: Ring Fragment->Yellow: Chain Fragment

Caption: Mechanistic flow of 1-(2-Bromophenoxy)-2-chloroethane fragmentation under 70 eV EI conditions.

Part 3: Comparative Analysis

Isomeric Differentiation (Ortho vs. Para)

Distinguishing 1-(2-Bromophenoxy)-2-chloroethane (Ortho) from 1-(4-Bromophenoxy)-2-chloroethane (Para).

FeatureOrtho Isomer (Target)Para Isomer (Alternative)
Retention Time Elutes Earlier (Lower boiling point due to intramolecular shielding/dipole reduction).Elutes Later (Higher polarity, linear symmetry).
Fragment m/z 155 Higher Intensity . Proximity of Br to ether oxygen facilitates O-C bond scission.Lower Intensity .
Molecular Ion Often weaker due to steric instability.Often stronger (more stable).
Technique Comparison: GC-MS (EI) vs. LC-MS (ESI)
MetricGC-MS (EI)LC-MS/MS (ESI)
Identification Superior. Provides structural fingerprint via fragmentation. Can distinguish isomers.Inferior. Soft ionization yields mostly

. Isomers often indistinguishable without complex MS^3.
Sensitivity High for non-polar halides.Variable; halo-ethers often ionize poorly in ESI without adducts (e.g.,

).
Matrix Effects Low (gas phase separation).High (ion suppression common in biological matrices).

Recommendation: Use GC-MS for initial identification and purity profiling. Use LC-MS/MS only for high-throughput quantification in biological matrices where sensitivity is paramount and isomers are already chromatographically resolved.

Part 4: Experimental Protocol

This protocol ensures reproducible fragmentation data for library matching.

Sample Preparation[7]
  • Solvent: Dissolve 1 mg of analyte in 1 mL of Dichloromethane (DCM) or Hexane . Avoid alcohols (can cause transesterification/ether exchange in injector port).

  • Concentration: 10-50 ppm is optimal for full scan mode.

GC Parameters (Agilent 7890/5977 equivalent)
  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm). Non-polar phases are essential for separating ortho/para isomers.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (or 10:1 Split for high conc.), 250°C.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

    • Note: The "Ortho" isomer is expected to elute between 180-210°C depending on column age.

MS Parameters[2][5][7][8][9][10][11][12][13][14][15][16]
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: EI at 70 eV.[3]

  • Scan Range: m/z 40 – 350. (Scanning below 40 introduces air/water noise; scanning above 350 is unnecessary).

  • Solvent Delay: 3.0 min.

References

  • NIST Mass Spectrometry Data Center. Benzene, 1-(2-bromoethyl)-4-chloro- Mass Spectrum (Isomer Comparison). NIST Chemistry WebBook, SRD 69. Available at: [Link]. (Accessed Feb 2026).

  • Doc Brown's Chemistry. Mass spectrum of 1-bromo-2-chloroethane (Isotope Patterns & Haloalkane Fragmentation). Available at: [Link]. (Accessed Feb 2026).

  • Royal Society of Chemistry (RSC). Comparison of GC-MS/MS and LC-MS/MS for the analysis of halogenated compounds. Analytical Methods, 2019.[3] Available at: [Link]. (Accessed Feb 2026).

  • Knowbee (via YouTube). Fragmentation of Alkyl Halide & Ether | Mass Spectroscopy.[4] (Visualizing Inductive Cleavage). Available at: [Link]. (Accessed Feb 2026).

Sources

Reactivity differences between ortho and para isomers of bromo-chloroethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reactivity of Bromo-chloroethoxybenzene Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the differential reactivity between constitutional isomers of bromo-chloroethoxybenzene. Moving beyond a simple datasheet, we will explore the foundational electronic and steric principles that govern their behavior in key synthetic transformations. The discussion is supported by validated experimental protocols and comparative data to inform rational choices in complex molecule synthesis. For clarity, this guide will focus on two representative isomers: 1-bromo-2-chloro-4-ethoxybenzene (Ortho-Isomer) and 1-bromo-4-chloro-2-ethoxybenzene (Para-Isomer) , where the "ortho" and "para" designations refer to the relationship between the two halogen substituents.

Part 1: The Theoretical Framework: Electronic and Steric Landscapes

The reactivity of a substituted benzene ring is not merely the sum of its parts; it is a complex interplay of inductive and resonance effects contributed by each substituent. The dominant force on these molecules is the powerfully activating ethoxy group.

The Ethoxy Group: The Ring's Primary Activator

The oxygen atom of the ethoxy group possesses lone pairs that can be delocalized into the aromatic π-system. This phenomenon, known as a positive resonance (+R or +M) effect, significantly increases the electron density of the ring, particularly at the positions ortho and para to itself.[1] While oxygen is also electronegative and exerts an electron-withdrawing inductive (-I) effect, the resonance effect is overwhelmingly dominant in directing electrophilic aromatic substitution.[1] Consequently, the ethoxy group strongly activates the ring, making it more nucleophilic and orders of magnitude more reactive than benzene itself.[2]

Halogens: Deactivating Ortho, Para-Directors

Conversely, bromine and chlorine are deactivating groups. Their strong electronegativity withdraws electron density from the ring via the inductive (-I) effect, making the ring less nucleophilic and slowing the rate of electrophilic substitution compared to benzene.[2] However, like the ethoxy group, they possess lone pairs that can be donated through resonance (+R effect). This resonance effect, while weaker than their inductive pull, is sufficient to direct incoming electrophiles to the ortho and para positions.[3]

A Tale of Two Isomers: Steric Hindrance as the Deciding Factor

In both the "Ortho-Isomer" and "Para-Isomer," the powerful activating effect of the ethoxy group dictates the primary sites of electrophilic attack. The key difference arises from steric hindrance—the physical blocking of a reaction site by bulky groups.

  • Para-Isomer (1-bromo-4-chloro-2-ethoxybenzene): The ethoxy group at C2 strongly activates the C1 (blocked by Br), C3, and C5 positions. The C3 position is flanked by the ethoxy group and a hydrogen atom, making it relatively accessible. The C5 position is adjacent to the chloro group.

  • Ortho-Isomer (1-bromo-2-chloro-4-ethoxybenzene): The ethoxy group at C4 strongly activates the C3 and C5 positions. Both of these positions are sterically hindered, being sandwiched between the ethoxy group and a halogen (chlorine at C2, bromine at C1).

This difference in steric accessibility is the primary driver of reactivity differences in electrophilic aromatic substitution, with the para-isomer generally expected to react more rapidly at its more open activated site.[4]

Part 2: Experimental Comparison: Electrophilic Aromatic Substitution

To empirically test the theoretical framework, a comparative nitration experiment serves as an excellent probe for electrophilic aromatic substitution (EAS) reactivity.

Rationale for Experimental Design

Nitration is a well-understood EAS reaction where a nitro group (-NO2) is introduced onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[5][6][7] By subjecting both isomers to identical reaction conditions and monitoring reaction progress or final product yields, we can directly compare their relative reactivity. The expected point of differentiation will be the reaction rate and the regioselectivity of the product.

Experimental Protocol: Comparative Nitration

Objective: To compare the rate and regioselectivity of nitration for 1-bromo-2-chloro-4-ethoxybenzene and 1-bromo-4-chloro-2-ethoxybenzene.

Materials:

  • 1-bromo-2-chloro-4-ethoxybenzene ("Ortho-Isomer")

  • 1-bromo-4-chloro-2-ethoxybenzene ("Para-Isomer")

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: In two separate 50 mL round-bottom flasks, prepare a nitrating mixture by cautiously adding 2.0 mL of concentrated nitric acid to 2.0 mL of concentrated sulfuric acid, pre-cooled in an ice bath to 0-5 °C. Stir gently for 10 minutes.

  • Substrate Solution: In parallel, dissolve 1.0 mmol of the "Ortho-Isomer" in 10 mL of DCM in one flask, and 1.0 mmol of the "Para-Isomer" in 10 mL of DCM in a second flask. Cool both solutions to 0-5 °C.

  • Reaction: To each substrate solution, add the cold nitrating mixture dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: After the addition is complete, allow the reactions to stir at room temperature. Monitor the consumption of starting material by taking aliquots every 15 minutes for Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis.

  • Workup: Once the reaction is complete (or after a set time, e.g., 2 hours), pour each reaction mixture slowly into 50 mL of ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Analysis: Analyze the crude product mixture by ¹H NMR or GC-MS to determine the product distribution and calculate the yield.

Predicted Outcomes & Data Summary

Based on steric considerations, the "Para-Isomer" is expected to react faster and more cleanly than the "Ortho-Isomer."

IsomerMajor ProductPredicted Reaction Time (Relative)Predicted Yield of Major Product
Para-Isomer 1-bromo-4-chloro-2-ethoxy-5-nitrobenzeneFaster (e.g., < 1 hr)> 90%
Ortho-Isomer 1-bromo-2-chloro-4-ethoxy-5-nitrobenzeneSlower (e.g., > 2 hrs)~70-80% (potential for side products)
Visualization: Nitration Workflow

The general laboratory workflow for this comparative experiment is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis prep_acid Prepare Nitrating Mix (HNO3 + H2SO4) react_o Dropwise Addition to Ortho-Isomer @ 0-5°C prep_acid->react_o Add react_p Dropwise Addition to Para-Isomer @ 0-5°C prep_acid->react_p Add prep_iso_o Dissolve Ortho-Isomer in DCM prep_iso_o->react_o prep_iso_p Dissolve Para-Isomer in DCM prep_iso_p->react_p workup_o Quench, Extract, Dry Ortho Sample react_o->workup_o workup_p Quench, Extract, Dry Para Sample react_p->workup_p analysis Analyze Yield & Regioselectivity (GC/NMR) workup_o->analysis workup_p->analysis

Caption: Workflow for comparative nitration experiment.

Part 3: The Ultimate Differentiator: Site-Selective Cross-Coupling

While EAS reactivity is modulated by sterics, the most profound and synthetically useful difference between the isomers lies in the inherent reactivity of the C-Br versus C-Cl bonds. This difference enables highly selective functionalization via transition-metal-catalyzed cross-coupling reactions.

The C-Br vs. C-Cl Reactivity Gap

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the first and often rate-limiting step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[8] The C-Br bond (bond dissociation energy ~280 kJ/mol) is significantly weaker and more polarizable than the C-Cl bond (~340 kJ/mol). This makes the C-Br bond far more susceptible to oxidative addition.[9] This reactivity gap allows chemists to selectively functionalize the C-Br position while leaving the C-Cl bond intact for subsequent transformations.[10]

Experimental Protocol: Selective Suzuki-Miyaura Coupling

Objective: To demonstrate the selective functionalization of the C-Br bond in both isomers via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 1-bromo-2-chloro-4-ethoxybenzene ("Ortho-Isomer")

  • 1-bromo-4-chloro-2-ethoxybenzene ("Para-Isomer")

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Carbonate (K₂CO₃)

  • Toluene/Water solvent mixture (e.g., 4:1)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Setup: To two separate oven-dried Schlenk flasks, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Inerting: Evacuate and backfill each flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add 10 mL of degassed toluene and 2.5 mL of degassed water to each flask via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol, 3 mol%) to each flask.

  • Reaction: Heat the reaction mixtures to 90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction by TLC or GC for the consumption of the starting material.

  • Workup: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic layers. Wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the product by NMR and mass spectrometry to confirm selective coupling at the C-Br position.

Predicted Outcomes & Data Summary

For this reaction, both isomers are expected to behave almost identically, selectively yielding the product of coupling at the C-Br bond.

IsomerMajor ProductPredicted Selectivity (C-Br vs C-Cl)Predicted Yield
Para-Isomer 2-chloro-4-ethoxy-1,1'-biphenyl>98:2>85%
Ortho-Isomer 2-chloro-5-ethoxy-1,1'-biphenyl>98:2>85%
Visualization: Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the selective Suzuki coupling, highlighting the critical oxidative addition step.

G cluster_input Inputs pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(Ar') oa_complex->trans_complex Transmetalation re_complex Ar-Ar' trans_complex->re_complex Reductive Elimination re_complex->pd0 Catalyst Regeneration ar_br Ar-Br (Selective Site) ar_br->oa_complex ar_b Ar'-B(OH)₂ ar_b->trans_complex base Base (K₂CO₃) base->oa_complex

Caption: Simplified catalytic cycle for Suzuki coupling.

Part 4: Nucleophilic Aromatic Substitution (SNAr): A Disfavored Pathway

It is critical to note that nucleophilic aromatic substitution (SNAr) is highly unlikely for these substrates under standard conditions.[11][12] The SNAr mechanism requires the aromatic ring to be electron-deficient, typically achieved by installing potent electron-withdrawing groups (like -NO₂) ortho or para to the leaving group.[13][14] The presence of the electron-donating ethoxy group makes the ring electron-rich, thus deactivating it towards attack by nucleophiles.[15] Forcing conditions (high heat, very strong base) might induce elimination-addition (benzyne) mechanisms, but these often lead to poor regioselectivity and are not considered a reliable synthetic route for these particular isomers.

Conclusion and Practical Implications

The reactivity of ortho- and para-bromo-chloroethoxybenzene isomers is a nuanced subject dictated by a hierarchy of chemical principles.

  • Electrophilic Aromatic Substitution: Reactivity is primarily governed by the powerful activating and directing effects of the ethoxy group. The rate and, to a lesser extent, regioselectivity are then modulated by the steric hindrance imposed by the adjacent halogen atoms. The Para-Isomer (1-bromo-4-chloro-2-ethoxybenzene) , with a more sterically accessible activated position, will generally undergo EAS reactions more readily than the more hindered Ortho-Isomer (1-bromo-2-chloro-4-ethoxybenzene) .

  • Metal-Catalyzed Cross-Coupling: The most significant and synthetically valuable reactivity difference is not between the two isomers, but rather between the two different carbon-halogen bonds within each molecule. The greater reactivity of the C-Br bond over the C-Cl bond allows for predictable and high-yielding site-selective functionalization for both isomers.

For the drug development professional and synthetic chemist, this understanding is crucial. If the goal is a rapid electrophilic substitution, the less-hindered para-isomer is the superior choice. However, if the synthetic plan involves sequential, site-selective cross-coupling reactions to build molecular complexity, both isomers serve as excellent and predictable platforms, leveraging the inherent C-Br/C-Cl reactivity differential.

References

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]

  • SimpleChemConcepts. (2018, April 21). H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Short Notes on Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Clark, J. (n.d.). Explaining the nitration of benzene - electrophilic substitution. Chemguide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Nitration of Benzene. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Retrieved from [Link]

  • Scattolin, T., et al. (2018). Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. Angewandte Chemie International Edition, 57(38), 12425-12428. Available from [Link]

  • NRO Chemistry. (2025, March 29). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, June 22). Is the para-position of anisoles more reactive than ortho in electrophilic substitutions?. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Cherney, A. H., & Reisman, S. E. (2014). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews, 114(17), 8491–8542. Available from [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

  • Byers, K. K., & Miller, K. M. (2022). Multimetallic-Catalyzed C─C Bond-Forming Reactions: From Serendipity to Strategy. ACS Catalysis, 12(12), 7082–7096. Available from [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. Retrieved from [Link]

  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Retrieved from [Link]

  • Lukyanov, D. A., et al. (2018). Diastereospecific and Highly Site-Selective Functionalization of C70 Fullerene by a Reaction with Diethyl N-Arylaziridine-2,3-dicarboxylates. The Journal of Organic Chemistry, 83(22), 14146–14151. Available from [Link]

  • Neuman, R. C., Jr. (n.d.). Chapter 14: Substituent Effects. Retrieved from [Link]

  • Feller, M., et al. (2006). C-H activation of haloarenes and anisole by an electron-rich iridium(I) complex: Mechanism and origin of regio- and chemoselectivity. An experimental and theoretical study. Journal of the American Chemical Society, 128(26), 8585–8599. Available from [Link]

  • Larson, N. R., et al. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Quora. (2016, August 27). In aromatic compounds , Which is more stable position: ortho or para? Explain. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 8). Ortho Meta Para Directors - Activating and Deactivating Groups. YouTube. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • University of Calgary. (n.d.). Substituent Effects. Retrieved from [Link]

  • Vellakkaran, M., et al. (2022). Visible-Light-Induced C4-Selective Functionalization of Pyridinium Salts with Cyclopropanols. Angewandte Chemie International Edition, 61(1), e202113658. Available from [Link]

  • ResearchGate. (2025, August 7). Regioselective (Site-Selective) Functionalization of Unsaturated Halogenated Nitrogen, Oxygen and Sulfur Heterocycles by Pd-Catalyzed Cross-Couplings and Direct Arylation Processes. Request PDF. Retrieved from [Link]

  • Duke University. (n.d.). Selective Aminofunctionalization of 1,3-Dienes and Aryl Cyclopropanes Enabled by Copper Catalysis. DukeSpace. Retrieved from [Link]

  • ACS Publications. (2020, September 10). Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Bromo-2-(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. 1-Bromo-2-(2-chloroethoxy)benzene, a halogenated aromatic ether, is a compound that requires meticulous handling from acquisition to disposal. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory compliance. The objective is to ensure that this hazardous waste is managed in a way that protects both laboratory personnel and the environment.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent nature of a chemical is the foundation of its safe management. This compound is a halogenated organic compound, a class of chemicals that requires special consideration for disposal due to its persistence and the potential for forming toxic byproducts if not handled correctly.[1][2]

Table 1: Chemical Identity of this compound

PropertyIdentifierSource(s)
CAS Number 64010-12-4[6][]
Molecular Formula C₈H₈BrClO[]
Molecular Weight 235.51 g/mol []
Chemical Class Halogenated Organic Compound[1][8]
Synonyms 2-(2-Chloroethoxy)-bromobenzene, 1-(2-Bromophenoxy)-2-chloroethane[]

Immediate Safety Protocols: Spill and Exposure Management

Before any disposal procedure begins, ensuring personnel safety is paramount. In the event of an accidental release or exposure, immediate and correct action can significantly mitigate harm.

Personal Protective Equipment (PPE)

When handling this compound in any capacity—including transfer to a waste container—the following minimum PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[3]

  • Skin Protection: A flame-resistant lab coat and impervious gloves (double nitrile or Viton are recommended for halogenated solvents) are essential.[3][9]

  • Respiratory Protection: If there is a risk of generating vapors or aerosols, or if working outside of a certified chemical fume hood, a full-face respirator with appropriate cartridges should be used.[3]

Spill Response Protocol
  • Evacuate and Alert: Immediately alert colleagues in the vicinity. For large spills, evacuate the area and call your institution's emergency response team.[10]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

  • Contain: For small, manageable spills (those that can be cleaned up in under 10 minutes by trained personnel), absorb the material with an inert, dry absorbent like sand, vermiculite, or a commercial sorbent pad.[5][9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material and contaminated debris into a designated, sealable container for hazardous waste.[10]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the container with "Hazardous Waste," the chemical name, and the date.[10] Follow the disposal procedures outlined in Section 4.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

The Critical Step: Waste Segregation and Collection

The cornerstone of proper chemical disposal is rigorous waste segregation. Mixing incompatible waste streams is not only a safety hazard but can also dramatically increase disposal costs and environmental risk.[8] this compound must be disposed of as a halogenated organic waste .[1]

Segregation Causality

Halogenated and non-halogenated organic wastes are kept separate for two primary reasons:

  • Recycling and Recovery: Non-halogenated solvents can often be purified and reused or repurposed as fuel, which is a more economical and environmentally friendly disposal route.[8] Contamination with halogenated compounds makes this process difficult or impossible.

  • Incineration Requirements: Halogenated waste requires specialized high-temperature incinerators equipped with scrubbers to neutralize the acidic gases (like hydrochloric and hydrobromic acid) produced during combustion.[2][3] Mixing waste streams complicates this process.

Collection Protocol
  • Select the Correct Container: Use a designated, clearly labeled container for "Halogenated Organic Waste." These containers are often color-coded (e.g., green or white) by institutional EHS departments.[1][8] The container must be made of a compatible material, such as polyethylene; metal cans are not recommended as they can be corroded by acids that may form from the decomposition of halogenated solvents.[9]

  • Label Accurately: Before adding any waste, ensure the container is labeled with the words "Hazardous Waste: Halogenated Organics."[10] Maintain a log sheet on the container, listing the full chemical name—"this compound"—and the approximate quantity added.[1][10] Do not use abbreviations or chemical formulas.[10]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[10] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Store Safely: Store the waste container in a well-ventilated area, such as a satellite accumulation area or a designated cabinet for chemical storage, away from incompatible materials like acids, bases, and strong oxidizing agents.[9][10]

Disposal Workflow: From Laboratory to Destruction

The disposal of this compound is a regulated process that must culminate in its destruction by a licensed facility. It is illegal and unsafe to dispose of this chemical down the drain or through evaporation.[3][9]

The Disposal Decision Pathway

The following diagram illustrates the workflow for the proper management and disposal of this compound waste.

G Figure 1: Disposal Workflow for this compound cluster_0 Laboratory Operations cluster_1 EHS & Waste Vendor Operations A Identify Waste: This compound B Is it a halogenated organic compound? A->B C Select 'Halogenated Organic Waste' Container B->C Yes D Log Waste: Full Chemical Name & Quantity C->D E Store Securely in Satellite Accumulation Area D->E F Schedule Pickup with EHS Department E->F Container Full G Transport to Licensed Hazardous Waste Facility F->G H Final Disposal Method G->H I High-Temperature Incineration with Flue Gas Scrubbing H->I

Figure 1: Disposal Workflow for this compound
Final Disposal Method: Controlled Incineration

The accepted and environmentally responsible method for disposing of halogenated organic waste is high-temperature incineration at a licensed chemical destruction plant.[1][3]

  • Mechanism: Incineration breaks down the organic molecule into simpler, less harmful components, primarily carbon dioxide, water, and hydrogen halides (HBr and HCl).

  • Critical Feature - Flue Gas Scrubbing: The incinerator must be equipped with a "scrubber" system. This is an air pollution control device that neutralizes the acidic hydrogen halide gases before they are released into the atmosphere, preventing acid rain and environmental damage.[2][3]

Management of Contaminated Materials

Any materials that come into direct contact with this compound are also considered hazardous waste.

  • Empty Containers: Original product containers are not truly empty. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste.[3] After rinsing, the container can be punctured to render it unusable and disposed of according to institutional guidelines, which may include recycling or landfilling.[3]

  • Contaminated PPE and Debris: Gloves, absorbent pads, and other solid materials used during handling or spill cleanup must be placed in a sealed, labeled bag or container and disposed of through your institution's hazardous waste program.

By adhering to these detailed procedures, you ensure that your work is conducted not only at the forefront of science but also with the utmost responsibility for safety and environmental protection.

References

  • Hazardous Waste Segregation Guide . Bucknell University.

  • Halogenated Solvents Safety Information . Washington State University, Environmental Health & Safety.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency.

  • Hazardous Waste Reduction Guide . University of California, Santa Barbara, Environmental Health & Safety.

  • Standard Operating Procedure for Halogenated Organic Liquids . Braun Research Group, University of Illinois Urbana-Champaign.

  • 1-Bromo-4-(2-chloroethoxy)benzene Safety Data Sheet . ECHEMI.

  • 1-Bromo-3-chlorobenzene Safety Data Sheet . Fisher Scientific.

  • (2-Bromoethyl)benzene Safety Data Sheet . Sigma-Aldrich.

  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Safety Data Sheet . CymitQuimica.

  • 1-Bromo-4-chlorobenzene Safety Data Sheet . Sigma-Aldrich.

  • 1-Bromo-2-chlorobenzene Safety Data Sheet . Thermo Fisher Scientific.

  • 1-Bromo-2-ethylbenzene Safety Data Sheet . Fisher Scientific.

  • This compound Information . ChemicalBook.

  • Bromobenzene Safety Data Sheet . Carl ROTH.

  • 1-Bromo-4-(2-chloroethoxy)benzene Information . CAS Common Chemistry.

  • Electrophilic Aromatic Substitution Reactions of Benzene Derivatives . Chemistry LibreTexts.

  • Benzene,1-bromo-2-(2-chloroethoxy)- Information . BOC Sciences.

  • Reactions Of Benzene And Its Derivatives . Rutgers University Newark.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.